molecular formula C16H36N2S2 B565028 Bis(N,N-dibutylamine)-N,N'-disulfide-d36 CAS No. 1216478-97-5

Bis(N,N-dibutylamine)-N,N'-disulfide-d36

Cat. No.: B565028
CAS No.: 1216478-97-5
M. Wt: 356.818
InChI Key: PAJQNXUWYZXFIX-NTUWNVOTSA-N
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Description

Bis(N,N-dibutylamine)-N,N'-disulfide-d36 is a deuterated biochemical reagent with specific applications in chemical synthesis and agricultural science research. It serves as a key intermediate in the preparation of pesticides, such as butylthiocarbamate insecticides . The compound is also used in the research and development of synthetic polymers . As a deuterated analog (d36), it is characterized by the replacement of hydrogen atoms with deuterium, which can be utilized in various research applications, including mechanistic studies, metabolic tracing, and as an internal standard in analytical chemistry. This product is supplied as an orange oil with solubility in common organic solvents including Chloroform, Dichloromethane, and Methanol . It is intended for use by qualified laboratory personnel exclusively for research and forensic purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for any form of human or veterinary use.

Properties

IUPAC Name

N-[[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]disulfanyl]-1,1,2,2,3,3,4,4,4-nonadeuterio-N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N2S2/c1-5-9-13-17(14-10-6-2)19-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJQNXUWYZXFIX-NTUWNVOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)SSN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SSN(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bis(N,N-dibutylamine)-N,N'-disulfide-d36 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic Reference Standards for Agrochemical & Metabolic Research

Executive Summary

Bis(N,N-dibutylamine)-N,N'-disulfide-d36 (CAS: 1216478-97-5) is a highly specialized, stable isotope-labeled dithiodiamine used primarily as an internal standard in the quantitative analysis of sulfenylated carbamate insecticides (e.g., Carbosulfan, Benfuracarb) and rubber vulcanization accelerators.[1]

Unlike common thiuram disulfides, this compound features a direct nitrogen-sulfur-sulfur-nitrogen (


) linkage, making it chemically distinct in its reactivity and degradation pathways. Its fully deuterated alkyl chains (

) provide a +36 Da mass shift, eliminating spectral interference from native analytes while maintaining identical chromatographic behavior.

Chemical Identity & Physicochemical Properties[2]

Structural Characterization

The molecule consists of two dibutylamine moieties linked by a disulfide bridge.[2] In the


 isotopologue, all 36 hydrogen atoms on the four butyl chains are replaced with deuterium (

).
PropertyNative Compound (

)
Deuterated Standard (

)
Chemical Name Bis(N,N-dibutylamine)-N,N'-disulfideThis compound
Synonyms N,N'-Dithiobis(dibutylamine); TetrabutyldithiodiamineTetrabutyldithiodiamine-d36
CAS Number 67271-09-41216478-97-5
Formula


Molecular Weight 320.62 g/mol 356.84 g/mol
Appearance Yellowish oil or low-melting solidYellowish oil
Solubility Soluble in Hexane, DCM, MethanolSoluble in Hexane, DCM, Methanol
Stability Sensitive to moisture/acid (hydrolysis)Same (Store at -20°C under Argon)
Isotopic Purity & Mass Shift
  • Atom % Deuterium:

    
    
    
  • Mass Shift: The +36 Da shift allows for clean separation in Mass Spectrometry (MS) from the M+2 sulfur isotope peaks of the native compound, preventing "cross-talk" during quantification.

Synthesis & Manufacturing Logic

The synthesis of the


 standard follows a nucleophilic substitution pathway using fully deuterated dibutylamine.
Synthetic Pathway

The reaction involves the coupling of Dibutylamine-d18 with Sulfur Monochloride (


) under strictly anhydrous conditions to prevent hydrolysis of the chlorosulfenyl intermediate.

Synthesis Amine Dibutylamine-d18 (C4D9)2NH Intermediate Chlorosulfenyl Intermediate Amine->Intermediate Nucleophilic Attack S2Cl2 Sulfur Monochloride S2Cl2 S2Cl2->Intermediate Base Scavenger Base (NaOH/TEA) Product This compound (C4D9)2N-S-S-N(C4D9)2 Base->Product HCl Neutralization Intermediate->Product Coupling

Figure 1: Synthetic route for this compound. The reaction requires 2 equivalents of amine per 1 equivalent of


.

Applications in Research & Development

Agrochemical Metabolite Tracking

This compound serves as a critical reference standard for sulfenyl-carbamate insecticides (e.g., Carbosulfan). In biological systems, the


 bond in these insecticides is metabolically cleaved.
  • Protocol Utility: Using the

    
     standard allows researchers to quantify the parent disulfide impurity in technical grade pesticide formulations without interference from the active ingredient.
    
Nitrosamine Risk Assessment

Secondary amines like dibutylamine are precursors to N-nitrosodibutylamine (NDBA) , a potent carcinogen.

  • Mechanism: Under acidic conditions or in the presence of nitrosating agents (NOx), the disulfide bond cleaves, releasing Dibutylamine-d18, which subsequently forms NDBA-d18.

  • Application: The

    
     disulfide is used to spike rubber or pesticide matrices to determine the potential for nitrosamine formation during storage or processing.
    

Degradation Parent This compound Cleavage Reductive/Acidic Cleavage Parent->Cleavage Amine 2x Dibutylamine-d18 Cleavage->Amine Nitrosation Nitrosation (+HONO) Amine->Nitrosation NDBA N-Nitrosodibutylamine-d18 (Carcinogen Marker) Nitrosation->NDBA Detection Target

Figure 2: Degradation pathway showing the formation of deuterated nitrosamine (NDBA-d18) from the disulfide precursor.

Analytical Protocol: LC-MS/MS Methodology

Objective: Quantification of Bis(N,N-dibutylamine)-N,N'-disulfide in rubber extracts or pesticide formulations.

Sample Preparation
  • Extraction: Weigh 1.0 g of sample. Add 10 mL Acetonitrile spiked with 50 ng/mL of This compound .

  • Sonication: Sonicate for 20 mins at

    
     (Avoid heat to prevent degradation).
    
  • Filtration: Filter through 0.22 µm PTFE filter.

Mass Spectrometry Parameters (MRM Mode)

The analysis relies on Electrospray Ionization (ESI) in Positive mode. The disulfide bond is relatively fragile, often yielding the amine cation as the primary fragment.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
Native (

)
321.2

130.215Cleavage of S-N bond to form Dibutylamine cation
Standard (

)
357.4

148.315Corresponding deuterated amine fragment

Note: A "soft" ionization source temperature (300°C) is recommended to prevent in-source fragmentation of the disulfide bond before the quadrupole.

Handling & Stability Guidelines

The


 linkage is thermodynamically less stable than carbon-sulfur bonds. Strict adherence to storage protocols is required to maintain isotopic integrity.
  • Thermal Sensitivity: Store at -20°C . At room temperature, the compound may disproportionate or undergo sulfur extrusion to form the thio-ether (

    
    ) analog.
    
  • Moisture Sensitivity: Hydrolysis yields Dibutylamine-d18 and Sulfur Dioxide (

    
    ). Handle in a glove box or under a dry nitrogen stream.
    
  • Light Sensitivity: Protect from UV light to prevent homolytic cleavage of the disulfide bond.

References

  • Synthesis of Dithiodiamines: VulcanChem Technical Data. "Bis(dibutylamino)disulfide Production via Sulfur Monochloride Coupling." Link[2]

  • Agrochemical Applications: ChemicalBook. "Properties and Uses of this compound." Link

  • Nitrosamine Precursors in Rubber: National Institutes of Health (PubMed). "Rapid method for the detection and quantification of N-nitrosodibutylamine in rubber products." Link

  • Isotopic Standards Data: Santa Cruz Biotechnology. "Bis(N,N-dibutylamine)-N,N′-disulfide-d36 Product Analysis." Link[3]

  • General Disulfide Analysis: Thermo Fisher Scientific. "LC-MS/MS Method for Nitrosamine Impurities." Link

Sources

Technical Guide: Stable Isotope Labeled Rubber Accelerator Standards in Pharmaceutical E&L

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Hidden Variable in Drug Safety: Rubber accelerators—essential for the vulcanization of elastomeric closures (stoppers, plungers, gaskets)—represent a critical class of Extractables and Leachables (E&L). Their migration into drug products poses dual risks: direct toxicity and, more critically, the formation of carcinogenic nitrosamines.

This guide addresses the analytical imperative of using Stable Isotope Labeled (SIL) Standards to validate the quantification of these trace impurities. By utilizing Isotope Dilution Mass Spectrometry (IDMS), researchers can eliminate the variability caused by matrix suppression and extraction inefficiencies, ensuring compliance with USP <1663>/<1664> and ISO 10993-18 .

Part 1: The Scientific Imperative

Why External Calibration Fails in E&L

In trace analysis (ppb/ppt levels), the sample matrix—whether a complex biologic formulation or a saline extract—drastically alters ionization efficiency in LC-MS/MS.

  • Matrix Suppression: Co-eluting compounds compete for charge in the electrospray ionization (ESI) source, often reducing the signal of the analyte by 20-80%.

  • Extraction Loss: Rubber accelerators like MBT (2-Mercaptobenzothiazole) or TMTD (Tetramethylthiuram disulfide) are hydrophobic. They can adsorb to glassware or precipitate during sample preparation.

The Solution: Isotope Dilution Mass Spectrometry (IDMS) IDMS uses a SIL internal standard (IS) added before sample preparation. Because the IS is chemically identical to the analyte but distinct in mass, it experiences the exact same extraction losses and ionization suppression. The ratio of Analyte/IS remains constant, providing a self-validating quantification system.

Part 2: Strategic Selection of SIL Standards

Not all isotopes are created equal. As a Senior Application Scientist, I prioritize isotopic fidelity .

The "Scrambling" Trap (Deuterium Exchange)

Avoid standards where deuterium (


) is placed on exchangeable moieties (e.g., -OH, -NH, -SH). In the protic mobile phases of LC-MS (water/methanol/formic acid), these deuteriums will rapidly exchange with solvent protons (

), causing the signal to "scramble" or disappear.
  • Bad Standard: N-deuterated Cyclohexylamine (

    
    ). The label is lost in solution.
    
  • Gold Standard: Ring-deuterated or Carbon-13 labeled versions.

    • Example: For MBT , use MBT-

      
        (deuterium on the benzene ring) or MBT-
      
      
      
      (labeled carbon skeleton). These are non-exchangeable and robust.
Mass Shift Requirements

Ensure the mass shift ($ \Delta m $) is sufficient to avoid overlap with the natural isotopic envelope (M+1, M+2) of the native analyte.

  • Recommendation: A minimum shift of +3 Da is required for small molecules (<300 Da). For sulfur-rich accelerators (which have significant

    
     natural abundance), a shift of +4 Da or +6 Da  is safer to prevent "crosstalk."
    

Part 3: The Nitrosamine Connection (Critical for Pharma)

The most urgent application of accelerator standards is monitoring the degradation of vulcanizing agents into nitrosamines.

Mechanism: Accelerators like Thiurams (TMTD) and Dithiocarbamates (ZDEC) release secondary amines during vulcanization or sterilization. In the presence of nitrosating agents (NOx in air or nitrites in packaging), these form N-nitrosamines (e.g., NDMA, NDEA), which are part of the "Cohort of Concern" (mutagenic carcinogens).

Visualization: The Degradation Pathway

The following diagram illustrates the chemical causality from a rubber accelerator to a carcinogenic leachable.

NitrosaminePathway Accelerator TMTD (Tetramethylthiuram disulfide) Intermediate Breakdown Product (Dimethylamine - Secondary Amine) Accelerator->Intermediate Vulcanization/Heat Product NDMA (N-Nitrosodimethylamine) *Carcinogen* Intermediate->Product Nitrosation Reagent Nitrosating Agent (NOx / Nitrite) Reagent->Product

Caption: Figure 1. Pathway showing the degradation of TMTD accelerator into the carcinogenic impurity NDMA.

Part 4: Analytical Protocol (Self-Validating System)

Method: LC-MS/MS (Triple Quadrupole) Mode: ESI Positive / MRM (Multiple Reaction Monitoring)

Step 1: Standard Preparation
  • Stock Solution: Dissolve native accelerator and SIL standard separately in MeOH to 1 mg/mL.

  • Internal Standard Spike: Dilute SIL stock to a fixed concentration (e.g., 100 ng/mL).

  • Spiking Rule: Add the IS spike to the sample before any extraction or filtration steps. This validates the recovery.

Step 2: MRM Transition Table

This table provides specific transitions for common accelerators and their SIL counterparts.

AnalyteSIL StandardPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
MBT --168.096.03025
MBT-

172.0100.03025
TMTD --241.088.02515
TMTD-

253.0100.02515
CBS --265.0125.03520
CBS-

276.0136.03520
Step 3: Experimental Workflow

The following workflow ensures data integrity by integrating the SIL standard at the earliest possible point.

Workflow Sample 1. Sample Selection (Rubber Stopper / Extract) Spike 2. SIL Spiking (Add Isotope Standard) Sample->Spike Critical Step Extraction 3. Extraction (Reflux/Sonication in IPA/Hexane) Spike->Extraction Cleanup 4. Cleanup (SPE / Filtration) Extraction->Cleanup Analysis 5. LC-MS/MS Analysis (Measure Ratio: Analyte/SIL) Cleanup->Analysis Result 6. Quantitation (Corrected for Recovery) Analysis->Result

Caption: Figure 2. IDMS workflow. Spiking the SIL standard before extraction (Step 2) corrects for all subsequent losses.

Part 5: References

  • USP <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. United States Pharmacopeia. Link

  • USP <1664> Assessment of Drug Product Leachables Associated with Pharmaceutical Packaging/Delivery Systems. United States Pharmacopeia. Link

  • ISO 10993-18:2020 Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process. International Organization for Standardization. Link

  • Teasdale, A. (2023). Nitrosamine Impurities in Pharmaceuticals: The Sourcing and Control of Nitrosamine Risks. Separation Science. Link

  • FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. Link

Technical Monograph: Structure and Molecular Weight of Bis(N,N-dibutylamine)-N,N'-disulfide-d36

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(N,N-dibutylamine)-N,N'-disulfide-d36 (Synonyms: N,N'-Dithiobis(dibutylamine)-d36, Bis(dibutylamino)disulfide-d36) is a fully deuterated organosulfur compound belonging to the class of dithiodiamines (


). Unlike thiuram disulfides, this molecule lacks thiocarbonyl (

) groups, consisting solely of two amine moieties bridged by a disulfide bond.

It serves as a critical Internal Standard (IS) in quantitative mass spectrometry for the analysis of sulfenamides, rubber vulcanization byproducts, and specific pesticide precursors (e.g., butylthiocarbamates). Its full deuteration (


) prevents isotopic overlap with natural analytes, ensuring high-precision quantification in complex matrices.

Structural Characterization & Molecular Weight[1]

Chemical Structure

The molecule consists of two dibutylamine-d18 units linked by a central disulfide bond connecting the nitrogen atoms.

  • Chemical Formula:

    
    
    
  • Core Linkage:

    
     (Dithioamine)
    
  • Isotopic Labeling: All 36 hydrogen atoms on the four butyl chains are replaced with Deuterium (

    
     or D).
    
Molecular Weight Analysis

The significant mass shift induced by 36 deuterium atoms (+36 Da relative to the non-labeled form) makes this compound an ideal mass spec standard.

ParameterValueCalculation Logic
Molecular Formula

-
Average Molecular Weight 356.82 g/mol

using standard atomic weights.
Monoisotopic Mass 356.3642 Da Based on

,

,

, and

exact masses.
Non-Deuterated Analog 320.60 g/mol

(CAS: 67271-09-4)
Mass Shift (

)
+36.22 DaShift due to

substitution (

).
Physicochemical Properties (Predicted)
  • Appearance: Pale yellow to colorless oil (similar to non-deuterated analog).

  • Solubility: Soluble in non-polar organic solvents (Hexane, DCM, Toluene); insoluble in water.

  • Stability: Sensitive to thermal degradation (>100°C) and reductive cleavage.

Synthesis & Production Logic

The synthesis of the d36 variant follows the industrial route for bis(dialkylamino)disulfides but utilizes isotopically labeled precursors.

Synthetic Pathway

The core reaction involves the coupling of Dibutylamine-d18 with Sulfur Monochloride (


) in the presence of an acid scavenger (base).

Reagents:

  • Precursor: Dibutylamine-d18 (CAS: 1219803-73-2 for d18-amine).

  • Coupling Agent: Sulfur Monochloride (

    
    ).[1]
    
  • Base: Triethylamine or NaOH (to neutralize HCl).

  • Solvent: Anhydrous Diethyl Ether or Hexane (inert atmosphere required).

Reaction Stoichiometry:



Process Flow Diagram (DOT)

SynthesisPath Figure 1: Synthetic Pathway for this compound Precursor Dibutylamine-d18 (2 Equivalents) Reactor Coupling Reaction (0°C, Inert N2 atm) Precursor->Reactor Reagent Sulfur Monochloride (S2Cl2) Reagent->Reactor Workup Acid Neutralization & Extraction Reactor->Workup -HCl Product Bis(N,N-dibutylamine)- N,N'-disulfide-d36 (MW 356.8) Workup->Product Purification

Analytical Protocols (Self-Validating Systems)

Mass Spectrometry (LC-MS/MS)

This protocol confirms identity and isotopic purity. The


 bond is the weakest link, dictating the fragmentation pattern.
  • Ionization Source: ESI+ (Electrospray Ionization, Positive Mode).

  • Precursor Ion:

    
     (approx).
    
  • Key Transitions (MRM):

    • Quantifier:

      
       (Cleavage of disulfide, loss of 
      
      
      
      , formation of dibutylammonium-d18 cation).
    • Qualifier:

      
       (Loss of one dibutylamine-d18 group).
      

Fragmentation Logic Diagram:

MS_Frag Figure 2: Predicted ESI+ Fragmentation Pattern Parent Parent Ion [M+H]+ m/z ~ 357.4 Frag1 Fragment A [N(C4D9)2]+ m/z ~ 138.2 Parent->Frag1 Homolytic N-S Cleavage Frag2 Fragment B [S-N(C4D9)2]+ m/z ~ 170.2 Parent->Frag2 S-S Cleavage

NMR Validation

Nuclear Magnetic Resonance (NMR) provides a binary "Pass/Fail" check for isotopic purity.

  • 1H NMR: Should be silent (no peaks). Any signal in the alkyl region (0.9 - 3.0 ppm) indicates incomplete deuteration (

    
     or lower).
    
  • 13C NMR: Will show complex splitting patterns due to

    
     coupling (triplets/quintets) and a slight isotope shift upfield compared to the non-deuterated standard.
    

Handling & Stability (Critical Control Points)

Researchers must adhere to these handling protocols to prevent disulfide scrambling (disproportionation), a common failure mode in dithioamine chemistry.

  • Thermal Sensitivity: Store at -20°C . The

    
     bond energy is lower than 
    
    
    
    or
    
    
    in cystines; room temperature storage leads to degradation.
  • Inert Atmosphere: Oxygen can oxidize the disulfide to thiosulfinates. Always store under Argon or Nitrogen.

  • Solvent Compatibility: Avoid protic solvents (methanol/water) for long-term storage, as they can promote hydrolysis back to the amine and sulfur oxides. Use Dichloromethane (DCM) or Toluene for stock solutions.

References

  • VulcanChem. (n.d.). Bis(dibutylamino)disulfide - Molecular Architecture and Synthesis. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Bis(N,N-dibutylamine)-N,N′-disulfide-d36 Product Sheet. Retrieved from

  • El Idrissi, A., et al. (2001).[2] "Bis(N,N-dibutylthiocarbamoyl) Disulfide and Related Compounds." Molecules, 6, M232.[2] (Context on Thiuram vs. Dithioamine synthesis). Retrieved from [2]

  • PubChem. (n.d.). Compound Summary: Bis(dibutylamino)disulfide (Non-deuterated). National Library of Medicine. Retrieved from

Sources

Difference between Bis(dibutylamino)disulfide and d36-labeled variant

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Analysis of Bis(dibutylamino)disulfide and its d36-Isotopologue

Executive Summary

Bis(dibutylamino)disulfide (CAS 67271-09-4) is a critical intermediate in the synthesis of butylthiocarbamate insecticides and a functional accelerator in rubber vulcanization. Its detection in environmental matrices (soil, water) and biological samples is essential for regulatory compliance and toxicological monitoring.

This guide analyzes the technical distinctions between the native compound and its perdeuterated variant, Bis(d18-dibutylamino)disulfide (d36) . While chemically analogous, the d36 variant exhibits distinct mass spectrometric and chromatographic behaviors that render it the gold-standard Internal Standard (IS) for absolute quantification. This paper details the mechanistic basis for using the d36 variant to eliminate matrix effects and ionization suppression.

Part 1: Physicochemical Divergence

The fundamental difference lies in the isotopic substitution of all 36 protium (


) atoms on the four butyl chains with deuterium (

or

).
Structural and Property Comparison
FeatureNative Bis(dibutylamino)disulfided36-Bis(dibutylamino)disulfideImpact on Analysis
Formula


Distinct molecular ion (

).[1]
Exact Mass 320.2320 Da356.4570 Da+36.225 Da shift prevents isotopic overlap.
C-H/C-D Bond Lower bond dissociation energyHigher bond dissociation energy (Primary KIE)d36 is more resistant to oxidative degradation during storage.
Lipophilicity Standard logP (~6.4)Slightly lower logPd36 elutes earlier on Reverse Phase LC.
Symmetry

Symmetric

Symmetric
Essential for consistent fragmentation.
The Deuterium Isotope Effect in Chromatography

Contrary to the intuition that "heavier" molecules move slower, deuterated isotopologues often elute earlier than their non-labeled counterparts in Reverse Phase Liquid Chromatography (RP-LC). The C-D bond is shorter and has a smaller molar volume than the C-H bond, slightly reducing the interaction with the hydrophobic stationary phase (C18).

  • Implication: The d36 peak will likely appear 0.1–0.3 minutes before the native analyte. Integration windows must be adjusted to account for this shift to avoid missing the IS peak.

Part 2: Mass Spectrometry Dynamics & Fragmentation

The utility of the d36 variant is defined by its behavior in Triple Quadrupole (QqQ) MS/MS systems.

Fragmentation Logic

Both molecules undergo reductive cleavage at the disulfide (


) bridge or N-S bond scission. Because the molecule is symmetric, the d36 labeling ensures that any major fragment retaining a butyl group is mass-shifted.
  • Native Precursor (

    
     321):  Fragments to Dibutylammonium ion (
    
    
    
    130) or Dibutylamino-sulfide (
    
    
    162).
  • d36 Precursor (

    
     357):  Fragments to d18-Dibutylammonium ion (
    
    
    
    148) or d18-Dibutylamino-sulfide (
    
    
    180).
Pathway Visualization

FragmentationPathway Native Native Precursor [M+H]+: 321 m/z (C4H9)2N-S-S-N(C4H9)2 Frag_Native_1 Fragment A (Native) [N(C4H9)2]+ m/z 130 Native->Frag_Native_1 N-S Cleavage Frag_Native_2 Fragment B (Native) [N(C4H9)2-S]+ m/z 162 Native->Frag_Native_2 S-S Cleavage d36 d36 IS Precursor [M+H]+: 357 m/z (C4D9)2N-S-S-N(C4D9)2 Frag_d36_1 Fragment A (d36) [N(C4D9)2]+ m/z 148 (+18) d36->Frag_d36_1 N-S Cleavage Frag_d36_2 Fragment B (d36) [N(C4D9)2-S]+ m/z 180 (+18) d36->Frag_d36_2 S-S Cleavage

Figure 1: Comparative fragmentation pathways showing the consistent +18 Da shift per half-molecule, ensuring zero cross-talk in MRM transitions.

Part 3: Synthesis & Stability Considerations

Synthesis Route

The d36 variant is synthesized via the reaction of d18-di-n-butylamine with sulfur monochloride (


).
  • Precursor: Perdeuterated Butylamine (

    
    ) is alkylated to form d18-Dibutylamine.
    
  • Coupling:

    
    .
    
Disulfide Exchange (Critical Risk)

Disulfides are prone to "scrambling" in the presence of thiols or under high pH conditions.

  • Risk: If d36-IS is mixed with Native analyte in a high-pH solution, they may exchange halves, forming a d18-heterodimer (

    
     339).
    
  • Prevention: All extraction solvents must be slightly acidic (0.1% Formic Acid) to protonate the nitrogens and stabilize the disulfide bond. Avoid free thiols (e.g., mercaptoethanol) in the sample prep.

Part 4: Experimental Protocol (Self-Validating IDMS)

Objective: Quantify Bis(dibutylamino)disulfide in soil/water using d36-IS.

Reagents
  • Analyte Stock: Native Bis(dibutylamino)disulfide (1 mg/mL in Acetonitrile).

  • IS Stock: d36-Bis(dibutylamino)disulfide (100 µg/mL in Acetonitrile).

  • Extraction Buffer: 80:20 Acetonitrile:Water + 0.1% Formic Acid (Acidic pH prevents scrambling).

Workflow
  • Spiking (The Normalization Step):

    • To 1.0 mL of sample, add 20 µL of IS Stock .

    • Validation Check: Final IS concentration should be ~2 µg/mL.

  • Extraction:

    • Add 3 mL Extraction Buffer. Vortex 30s. Sonication 5 min.

    • Centrifuge at 4000g for 10 min.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

MRM Transitions Table
CompoundPrecursor (

)
Product (

)
Collision Energy (eV)Role
Native 321.2130.115Quantifier
Native 321.2162.110Qualifier
d36-IS 357.4148.215IS Quantifier
Workflow Diagram

IDMS_Workflow Sample Unknown Sample (Soil/Water) Spike Spike d36-IS (Normalization) Sample->Spike Extract Acidic Extraction (0.1% FA in ACN) *Prevents Scrambling* Spike->Extract Equilibration LCMS LC-MS/MS Analysis MRM Mode Extract->LCMS Supernatant Ratio Calculate Ratio (Area Native / Area d36) LCMS->Ratio Data Processing

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow highlighting the critical acidic extraction step to maintain disulfide integrity.

References

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: Bis(dialkylamino)disulfide Fragmentation Patterns. Retrieved from [Link]

Sources

Methodological & Application

HPLC separation conditions for Bis(dibutylamino)disulfide-d36

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution LC-MS/MS Separation & Quantification of Bis(dibutylamino)disulfide-d36

Executive Summary & Analyte Profile

Objective: To establish a robust, self-validating HPLC/LC-MS protocol for the separation and quantification of Bis(dibutylamino)disulfide-d36 (Internal Standard) and its non-deuterated analog. This compound is a critical internal standard used in the trace analysis of rubber accelerators (thiurams/dithiodiamines) and pesticide intermediates.

Technical Challenge: The analyte is highly lipophilic (LogP > 6) and lacks strong UV chromophores. Standard reverse-phase methods often suffer from poor solubility, significant carryover, and peak broadening. Furthermore, the "d36" isotopologue (fully deuterated butyl chains) exhibits a chromatographic isotope effect, eluting slightly earlier than the native compound, which must be accounted for in integration windows.

Analyte Physicochemical Table
PropertyBis(dibutylamino)disulfide (Native)Bis(dibutylamino)disulfide-d36 (IS)
CAS No. 67271-09-4N/A (Custom Synthesis)
Formula


MW 320.6 g/mol ~356.8 g/mol (+36 Da)
LogP (Calc) ~6.4 (High Lipophilicity)~6.3 (Slightly lower due to C-D bonds)
pKa ~3.5 (Weakly Basic)~3.5
Solubility Hexane, Toluene, ACNHexane, Toluene, ACN

Method Development Strategy (The "Why")

Stationary Phase Selection: Hydrophobic Retention

Given the LogP of ~6.4, this molecule interacts strongly with C18 chains.

  • Recommendation: Use a C18 column with high carbon load (e.g., >15%) for stability, or a C8 column if the retention on C18 is excessive (>20 mins).

  • Pore Size: Standard 100 Å is sufficient as the molecule is small (<500 Da).

  • Geometry: A shorter column (50mm or 100mm) is preferred to reduce run time and solvent consumption, as retention is driven by the mobile phase strength.

Mobile Phase & pH Control
  • Organic Modifier: Acetonitrile (ACN) is superior to Methanol here. ACN has a higher elution strength, which is necessary to elute this "sticky" compound.

  • Buffer/Additive: 0.1% Formic Acid .

    • Reason 1 (MS): Protonates the amine nitrogens (

      
      ) to form 
      
      
      
      , essential for ESI+ sensitivity.
    • Reason 2 (Peak Shape): Prevents silanol interactions by keeping the pH acidic (~2.7), ensuring sharp peaks.

The Deuterium Isotope Effect

In Reverse Phase Chromatography (RPC), C-D bonds are slightly less lipophilic than C-H bonds because the C-D bond is shorter and has a smaller molar volume.

  • Observation: Bis(dibutylamino)disulfide-d36 will elute 0.1 – 0.3 minutes earlier than the native non-deuterated target.

  • Action: Do not rely solely on the retention time of the native standard to identify the IS. Ensure MRM windows cover both elutions.

Detailed Experimental Protocol

Liquid Chromatography Conditions
ParameterSettingNotes
System UHPLC or HPLC (Binary Pump)Low dead volume preferred.
Column Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)Alternatively: Agilent Zorbax Eclipse Plus C18.
Mobile Phase A Water + 0.1% Formic AcidLC-MS Grade.
Mobile Phase B Acetonitrile + 0.1% Formic AcidLC-MS Grade.
Flow Rate 0.4 mL/minOptimized for ESI ionization efficiency.
Temp 40°CElevated temp improves mass transfer/peak shape.
Injection Vol 1 - 5 µLKeep low to prevent solvent effects.
Needle Wash 50:50 ACN:IPA (Isopropanol)CRITICAL: IPA is required to remove lipophilic carryover.
Gradient Program

Rationale: A steep ramp to high organic is required to elute the compound, followed by a "sawtooth" wash to clean the column.

Time (min)% Mobile Phase BEvent
0.0050%Initial Hold (Focusing)
1.0050%End of Loading
6.0095%Elution Gradient
8.0095%Column Wash (Remove lipids)
8.1050%Return to Initial
10.0050%Re-equilibration
Mass Spectrometry (MS/MS) Settings
  • Source: ESI Positive (

    
    )
    
  • Scan Mode: MRM (Multiple Reaction Monitoring)

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Native 321.3 (

)
130.2 (Dibutylamine frag)20Quantifier
Native 321.357.1 (Butyl frag)35Qualifier
d36-IS 357.5 (

)
148.3 (d18-Dibutylamine)20Internal Std

Sample Preparation Workflow

Due to the extreme hydrophobicity, do not dissolve the neat standard in 100% water . It will precipitate and adsorb to glass walls.

SamplePrep Stock Stock Solution 1 mg/mL in ACN Inter Intermediate Std 10 µg/mL in ACN Stock->Inter Dilution Working Working Std 100 ng/mL in 50:50 ACN:H2O Inter->Working Dilution Inject Inject to LC-MS Working->Inject Calibration Sample Matrix Sample (Rubber/Biological) LLE Liquid-Liquid Extraction Solvent: Hexane Sample->LLE Dry Evaporate to Dryness (N2 stream) LLE->Dry Recon Reconstitute 50:50 ACN:H2O Dry->Recon Recon->Inject

Figure 1: Sample Preparation Workflow ensuring solubility and matrix cleanup.

Troubleshooting & Validation Criteria

Common Failure Modes
SymptomProbable CauseCorrective Action
Broad/Tailing Peaks Solubility mismatchEnsure sample diluent matches initial mobile phase (50% ACN).
Carryover (>1%) Adsorption to injectorSwitch needle wash to 100% Isopropanol or 50:25:25 ACN:MeOH:IPA.
Retention Shift Phase DewettingDo not run the column below 5% Organic. Keep >40% B if possible.
Low Sensitivity Ion SuppressionCheck for co-eluting matrix lipids. Improve LLE or use APCI source.
Method Optimization Logic (Decision Tree)

MethodLogic Start Initial Run (Gradient 50-100% B) CheckRT Check Retention Time (RT) Start->CheckRT RT_Late RT > 10 min (Too Retentive) CheckRT->RT_Late RT_Early RT < 2 min (No Retention) CheckRT->RT_Early RT_Good RT 4-8 min (Ideal) CheckRT->RT_Good Action_Late Change to C8 Column OR Increase Start %B RT_Late->Action_Late Action_Early Decrease Start %B (Risk of precipitation) RT_Early->Action_Early CheckShape Check Peak Shape RT_Good->CheckShape Tailing Tailing Factor > 1.5 CheckShape->Tailing GoodShape Sharp Peak CheckShape->GoodShape FixTail Add 5mM Ammonium Formate OR Increase Temp to 50°C Tailing->FixTail Final Validate Method GoodShape->Final FixTail->Final

Figure 2: Method Development Decision Tree for hydrophobic amines.

References

  • VulcanChem. (2023). Bis(dibutylamino)disulfide - Chemical Properties and CAS 67271-09-4. Retrieved from

  • BenchChem. (2025).[1] Assessing the Impact of Deuteration on Chromatographic Retention Time. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14710477: Bis(dibutylamino)disulfide. Retrieved from

  • Dolan, J. W. (2010). LCGC North America: Temperature Selectivity in Reversed-Phase LC. LCGC North America, 28(4). Retrieved from

  • Sigma-Aldrich. (2023). HPLC Method Development Guide for Hydrophobic Bases. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Correcting Matrix Effects in Rubber Analysis with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of rubber compounds using deuterated internal standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for correcting matrix effects in rubber analysis, particularly with the use of d36 internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of rubber analysis?

A1: In rubber analysis, particularly with techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), the "matrix" refers to all the components of the rubber sample other than the specific analyte of interest. This can include the polymer backbone, fillers (like carbon black and silica), plasticizers, antioxidants, and other additives.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2] This can result in inaccurate quantification of the analyte.

Q2: How do deuterated internal standards help in correcting for matrix effects?

A2: A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2] Since the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization.[3] By adding a known amount of the deuterated standard to the sample before analysis, it acts as an internal reference. Any variations in the analytical process, including matrix effects, will affect both the analyte and the internal standard to a similar degree. The ratio of the analyte signal to the internal standard signal is then used for quantification, which normalizes for these fluctuations and leads to more accurate and precise results.[2][4]

Q3: What are "d36 internal standards" and are they suitable for rubber analysis?

A3: The term "d36" in the context of deuterated internal standards is not a standard nomenclature and can be ambiguous. It likely refers to a deuterated molecule containing 36 deuterium atoms. While a specific "d36" standard for rubber analysis is not commonly cited, a highly deuterated alkane like docosane-d46 (C22D46) can be a suitable internal standard for Py-GC/MS analysis of rubber.[5][6][7] Although not structurally identical to rubber polymers, its high thermal stability and distinct mass-to-charge ratio make it a useful internal standard, especially when a deuterated polymer analog is unavailable or cost-prohibitive.

Q4: What are the ideal characteristics of an internal standard for rubber analysis?

A4: An ideal internal standard for rubber analysis should:

  • Be chemically similar to the analyte of interest. For polymer analysis, a deuterated version of the polymer itself (e.g., deuterated polyisoprene) is often the best choice.[4]

  • Not be naturally present in the sample.

  • Elute at a similar retention time to the analyte without co-eluting with other interfering compounds.[8]

  • Exhibit similar ionization efficiency to the analyte.

  • Be of high purity and isotopically stable.[9]

Q5: When should I add the internal standard to my sample?

A5: The internal standard should be added as early as possible in the sample preparation process.[8][10] This ensures that it experiences the same potential for loss or variation as the analyte during all subsequent steps, including extraction, derivatization, and injection.

Troubleshooting Guide

Issue 1: Poor Reproducibility of the Internal Standard Peak Area

Symptom: You observe significant variation in the peak area of your d36 internal standard across replicate injections of the same sample.

Potential Causes:

  • Inconsistent Injection Volume: Issues with the autosampler, such as air bubbles in the syringe or a worn-out syringe, can lead to variable injection volumes.

  • Sample Heterogeneity: If the internal standard is not homogeneously mixed with the rubber sample, the amount introduced into the pyrolyzer can vary.

  • Pyrolysis Inconsistency: Variations in the pyrolysis temperature or duration can affect the fragmentation of the internal standard, leading to inconsistent peak areas.

  • Leaks in the GC System: Leaks in the injection port, septum, or column fittings can cause sample loss and poor reproducibility.

Diagnostic Steps & Solutions:

  • Verify Autosampler Performance:

    • Protocol: Perform a series of blank injections to check for carryover. Then, inject a known standard multiple times and check the relative standard deviation (RSD) of the peak area.

    • Causality: A high RSD suggests a problem with the autosampler. Inspect the syringe for air bubbles and replace it if necessary.

  • Ensure Homogeneous Sample-Internal Standard Mixture:

    • Protocol: If adding the internal standard as a solution, ensure the solvent fully wets the rubber sample and is then completely evaporated before pyrolysis. For solid internal standards, cryogenic milling of the rubber and internal standard together can improve homogeneity.

    • Causality: A uniform mixture ensures that a representative portion of the sample, including the internal standard, is pyrolyzed in each run.

  • Check Pyrolyzer and GC System for Leaks:

    • Protocol: Use an electronic leak detector to check for leaks at the septum, column connections, and other fittings.

    • Causality: A leak-free system is crucial for quantitative analysis, as leaks can lead to sample loss and atmospheric contamination.

Issue 2: Inconsistent Analyte-to-Internal Standard Ratio

Symptom: The ratio of the analyte peak area to the internal standard peak area is not consistent across replicate analyses or a calibration curve.

Potential Causes:

  • Differential Matrix Effects: The analyte and the internal standard may be experiencing different degrees of ion suppression or enhancement.[2] This can happen if they do not co-elute perfectly or if the matrix affects their ionization differently.

  • Chromatographic Shift: The deuterated internal standard may have a slightly different retention time than the analyte.[2] If the matrix effect is not uniform across the peak elution window, this can lead to inconsistent ratios.

  • Non-linear Detector Response: The detector response may not be linear across the concentration range of the analyte or the internal standard.

Diagnostic Steps & Solutions:

  • Evaluate Matrix Effects:

    • Protocol: Prepare three sets of samples:

      • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

      • Set B (Post-Extraction Spike): A blank rubber matrix extract spiked with the analyte and internal standard.

      • Set C (Pre-Extraction Spike): A blank rubber matrix spiked with the analyte and internal standard before extraction and pyrolysis.

    • Data Analysis: Compare the analyte/internal standard ratio across the three sets. A significant difference indicates that the internal standard is not fully compensating for matrix effects.

    • Causality: This experiment helps to isolate and quantify the extent of the matrix effect.

  • Optimize Chromatography to Minimize Retention Time Shifts:

    • Protocol: Adjust the GC oven temperature program to ensure the analyte and internal standard peaks are sharp and as close as possible without co-eluting with interferences.

    • Causality: Co-elution of the analyte and internal standard ensures they are subjected to the same matrix effects at the same time.

  • Verify Detector Linearity:

    • Protocol: Prepare a calibration curve with a wide range of concentrations for both the analyte and the internal standard.

    • Causality: A linear response is essential for accurate quantification. If the detector is saturated, the response will become non-linear.

Issue 3: Chemical Interference with the Internal Standard

Symptom: You observe a peak at the same mass-to-charge ratio as your d36 internal standard in a blank rubber sample (without added internal standard).

Potential Causes:

  • Co-eluting Isobaric Interference: A compound in the rubber matrix may have the same nominal mass as the internal standard and elute at the same retention time.

  • Contamination: The GC system, syringe, or solvents may be contaminated with a compound that has a similar mass to the internal standard.

Diagnostic Steps & Solutions:

  • Analyze a Blank Matrix:

    • Protocol: Pyrolyze a blank rubber sample without the internal standard and look for any peaks at the m/z of the internal standard.

    • Causality: This will confirm if the interference is coming from the rubber matrix itself.

  • Improve Chromatographic Resolution:

    • Protocol: Modify the GC oven temperature program or use a longer GC column to try and separate the interfering peak from the internal standard.

    • Causality: Better chromatographic separation can resolve co-eluting peaks.

  • Use High-Resolution Mass Spectrometry (HRMS):

    • Protocol: If available, use a high-resolution mass spectrometer to differentiate between the internal standard and the interfering compound based on their exact masses.

    • Causality: HRMS provides much higher mass accuracy, allowing for the separation of isobaric compounds.

Experimental Protocols & Data Presentation

Protocol: Sample Preparation for Py-GC/MS with a d36-Alkane Internal Standard
  • Sample Preparation: Cryogenically mill the rubber sample to a fine powder.

  • Internal Standard Spiking: Prepare a stock solution of docosane-d46 in a volatile solvent (e.g., hexane) at a known concentration.

  • Spiking: Add a precise volume of the internal standard solution to a known mass of the powdered rubber sample.

  • Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen, ensuring the internal standard is evenly distributed on the rubber particles.

  • Pyrolysis: Place a small, accurately weighed amount of the spiked rubber powder into a pyrolysis cup for Py-GC/MS analysis.

Data Presentation: Example Py-GC/MS Parameters
ParameterSetting
Pyrolyzer Temperature700°C
GC Inlet Temperature250°C
Carrier GasHelium
GC ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm)
Oven Program50°C (2 min hold), then 10°C/min to 300°C (10 min hold)
MS Ion Source Temp.230°C
MS Quadrupole Temp.150°C
Monitored Ions (Example)Analyte-specific ions, Docosane-d46 (e.g., m/z 66, 80)

Visualizations

Workflow for Correcting Matrix Effects

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Rubber Sample B Add Known Amount of d36 Internal Standard A->B C Homogenize B->C D Py-GC/MS Analysis C->D E Measure Peak Areas of Analyte and Internal Standard D->E F Calculate Peak Area Ratio (Analyte/Internal Standard) E->F G Quantify Analyte Concentration using Calibration Curve F->G H H G->H Accurate Result (Matrix Effects Corrected)

Caption: Workflow for correcting matrix effects using an internal standard.

Logical Relationship of Troubleshooting Steps

cluster_troubleshooting Troubleshooting Steps start Problem Identified A Inconsistent IS Peak Area Check Injection System Verify Sample Homogeneity Check for Leaks start->A:f0 B Inconsistent Analyte/IS Ratio Evaluate Matrix Effects Optimize Chromatography Check Detector Linearity start->B:f0 C IS Interference Analyze Blank Matrix Improve GC Resolution Use HRMS start->C:f0 end Problem Resolved A->end B->end C->end

Caption: Logical flow for troubleshooting common internal standard issues.

References

Sources

Troubleshooting deuterium exchange in Bis(N,N-dibutylamine)-N,N'-disulfide-d36

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Bis(N,N-dibutylamine)-N,N'-disulfide-d36. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during experimental use. Our approach is to explain the causality behind experimental phenomena, ensuring you can not only solve problems but also prevent them.

Core Principles: Understanding the Molecule and its Environment

This compound is a deuterated molecule featuring two key structural components: a disulfide (-S-S-) bond and fully deuterated butyl chains (d36). Understanding the chemistry of these two features is paramount for successful experimentation.

  • The Disulfide Bond: This covalent bond is the reactive center of the molecule. While essential for linking the two dibutylamine moieties, it is susceptible to cleavage under specific chemical conditions. Disulfide bonds can be reduced by thiols or phosphines and can become unstable at alkaline pH.[1][2][3] Their stability is crucial for maintaining the integrity of the parent molecule.

  • The Deuterated Butyl Chains (d36): The 36 deuterium atoms provide a stable isotopic label. The carbon-deuterium (C-D) bonds are significantly stronger than carbon-hydrogen (C-H) bonds and are not expected to exchange with protons from solvents under standard analytical conditions.[4] Apparent loss of deuterium almost always points to an analytical artifact or degradation, not chemical exchange. The long alkyl chains also render the molecule highly hydrophobic, which has significant implications for its solubility and handling.[5][6]

This guide will address issues stemming from the interplay of these features with your experimental workflow.

Troubleshooting Guide

This section is structured to address specific problems you may be observing in your mass spectrometry data.

Question 1: Why am I observing signals corresponding to the cleavage of the disulfide bond?

Observing species at roughly half the parent mass (e.g., the N,N-dibutylamine-d18 thiol) indicates that the disulfide bond is being broken. This is a common issue rooted in the chemical environment of the molecule.

Causality: Disulfide bonds are redox-sensitive. They can be cleaved via reduction, which breaks the -S-S- bond to form two thiol (-SH) groups. This process is highly dependent on pH and the presence of reducing agents.[7][8] Thiol-disulfide exchange, a reaction where a free thiol attacks the disulfide bond, is also favored at pH values approaching or exceeding the pKa of the attacking thiol (typically pH > 7).[3]

Systematic Troubleshooting:

  • Check for Reducing Agents: The most common cause is contamination with reducing agents.

    • Action: Ensure that no Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or β-mercaptoethanol (BME) is present in your buffers, vials, or autosampler wash solutions. TCEP is a common additive in proteomics workflows to maintain protein stability and can be a hidden source of reduction.[9][10]

    • Validation: Prepare a fresh sample in a buffer known to be free of any reducing agents. Use new, sealed solvent bottles if necessary.

  • Verify Buffer pH: Disulfide bonds can degrade under alkaline conditions.

    • Action: Measure the pH of all your solutions. Disulfide stability is generally highest at a slightly acidic pH (e.g., pH 3-6).[2]

    • Validation: Prepare your sample in a buffer with a confirmed pH of 6.0 or below and re-analyze.

  • Evaluate Sample Matrix Complexity: If your sample is in a complex biological matrix (e.g., cell lysate, plasma), endogenous thiols like glutathione can reduce the disulfide bond.

    • Action: Consider a sample cleanup step (e.g., solid-phase extraction) to remove small molecule interferents. Alternatively, add a thiol-scavenging agent like N-ethylmaleimide (NEM) to the matrix before introducing your target molecule.

  • Assess In-Source Reduction: High energies in the mass spectrometer's source can sometimes induce fragmentation.

    • Action: Reduce the source temperature and other energy settings (e.g., cone voltage, fragmentor voltage) to the lowest levels compatible with good signal intensity.

    • Validation: Inject a control sample under both high-energy and low-energy source conditions to see if the degree of cleavage changes.

Troubleshooting Workflow: Disulfide Bond Cleavage

Here is a logical workflow to diagnose the root cause of disulfide cleavage.

G start Observation: Signals for cleaved disulfide bond check_reducers Is there any chance of reducing agent contamination (DTT, TCEP)? start->check_reducers check_ph Is the sample buffer pH > 7? check_reducers->check_ph No sol_reducers Solution: Prepare fresh, reducer-free buffers and solvents. check_reducers->sol_reducers Yes check_matrix Is the sample in a complex biological matrix? check_ph->check_matrix No sol_ph Solution: Buffer sample to pH < 6.0. check_ph->sol_ph Yes check_source Are MS source energy settings high? check_matrix->check_source No sol_matrix Solution: Use sample cleanup or add a thiol scavenger (NEM). check_matrix->sol_matrix Yes sol_source Solution: Lower source temperature and energy settings. check_source->sol_source Yes

Caption: Troubleshooting decision tree for disulfide bond cleavage.

Question 2: Why is my signal intensity low, variable, or showing poor peak shape?

These issues often stem from the physicochemical properties of the molecule, specifically its high hydrophobicity.

Causality: this compound lacks easily ionizable groups and has large, nonpolar alkyl chains. This makes it poorly soluble in highly aqueous solutions and prone to adsorbing onto surfaces.[5] Hydrophobic compounds can stick to plastic vials, pipette tips, and LC system components, leading to sample loss, carryover, and poor chromatographic performance.[6][11]

Systematic Troubleshooting:

  • Optimize Solvent Composition:

    • Action: Increase the percentage of organic solvent (e.g., acetonitrile, methanol, isopropanol) in your sample diluent and your LC mobile phase starting conditions. The molecule is virtually insoluble in pure water.

    • Validation: Prepare serial dilutions in a range of solvent compositions (e.g., 50:50, 20:80, 10:90 water:acetonitrile) to find the optimal solvent for signal intensity and solubility.

  • Check for Sample Precipitation:

    • Action: Visually inspect your sample for any cloudiness or precipitate after preparation, especially if you are diluting a stock solution in a more aqueous buffer.

    • Validation: Centrifuge the sample and analyze the supernatant. A significant drop in signal confirms that the compound is crashing out of solution.

  • Address Non-Specific Adsorption:

    • Action: Use low-adsorption autosampler vials (e.g., silanized glass or specific polymer vials). Avoid polystyrene plastics, which are known to bind hydrophobic molecules.

    • Validation: Prepare identical samples in a standard polypropylene vial and a low-adsorption vial. Compare the signal intensity and reproducibility.

  • Improve Chromatography:

    • Action: Ensure your LC gradient starts with a sufficient percentage of organic solvent to prevent the compound from precipitating on the column head. Use a robust reversed-phase column (e.g., C8 or C18) suitable for hydrophobic small molecules.

    • Validation: Perform flow-injection analysis (i.e., inject the sample without a column) to determine the maximum possible signal. If the signal is much higher than with the column, your chromatography is the source of the loss.

Question 3: Why am I observing a mass shift corresponding to the loss of one or more deuterium atoms?

While true chemical back-exchange of C-D bonds is highly unlikely under typical analytical conditions, observing masses that suggest D-to-H exchange can occur due to analytical artifacts.[4][12]

Causality: The isotopic cluster of a deuterated compound is complex. The software algorithm that calculates the monoisotopic mass might misinterpret the cluster, especially at low signal-to-noise. Furthermore, in-source fragmentation could potentially cleave a C-D bond, although this is less common than disulfide cleavage.

Systematic Troubleshooting:

  • Manually Inspect the Isotopic Profile:

    • Action: Do not rely solely on the deconvoluted mass reported by the software. Manually view the raw mass spectrum for your compound's isotopic envelope. Compare it to a theoretically generated isotopic distribution for the d36 species.

    • Validation: Ensure your mass spectrometer is properly calibrated. A well-calibrated instrument is essential for accurate mass assignment.

  • Rule Out Contamination:

    • Action: Verify that your signal is not from an overlapping, co-eluting species. Check that you do not have a non-deuterated version of the compound contaminating your sample.

    • Validation: Analyze a "blank" injection (solvent only) to check for background ions at the masses of interest.

  • Minimize In-Source Fragmentation:

    • Action: As with disulfide cleavage, reduce MS source energy settings. High energies can sometimes induce fragmentation of the butyl chains.

    • Validation: Compare spectra acquired at high and low source energies to see if the apparent "loss" of deuterium is energy-dependent.

Frequently Asked Questions (FAQs)

  • Q: What is the exact monoisotopic mass of this compound?

    • A: The molecular formula is C₁₆D₃₆N₂S₂. The calculated monoisotopic mass is approximately 356.4485 Da . Always refer to the lot-specific certificate of analysis for precise values.[13]

  • Q: What are the recommended storage and handling conditions?

    • A: Store the compound as a solid or a stock solution in a tightly sealed container, protected from light, at the temperature recommended on the vial (typically 2-8°C or -20°C).[14] Given its hydrophobicity, stock solutions should be prepared in a high-purity organic solvent like acetonitrile or methanol.

  • Q: Can this molecule be used as an internal standard in protein HDX-MS experiments?

    • A: While it is a deuterated molecule, its utility as an internal standard for protein HDX-MS is limited. Protein HDX-MS measures the exchange of labile amide backbone protons.[15][16] This compound has no such exchangeable protons. It could potentially serve as a retention time marker or an indicator of instrument performance stability, but it does not control for the critical factors of back-exchange that affect the protein analytes themselves.[12]

Experimental Protocols

Protocol 1: Standard Sample Preparation for LC-MS Analysis

This protocol is designed to minimize common issues like precipitation and disulfide cleavage.

  • Prepare Stock Solution: Dissolve the solid this compound in 100% HPLC-grade acetonitrile to a concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Prepare Working Solutions: Dilute the stock solution to the desired final concentration using a diluent containing at least 50% organic solvent (e.g., 50:50 acetonitrile:water). Critical Step: Add the aqueous portion slowly to the organic portion while vortexing to prevent precipitation.

  • Select Appropriate Vials: Transfer the final sample to a low-adsorption autosampler vial.

  • Set LC Conditions: Use a reversed-phase C18 column. The initial mobile phase conditions should contain a percentage of organic solvent equal to or greater than your sample diluent to prevent on-column precipitation.

  • Set MS Conditions: Start with gentle source conditions (low temperature, low cone/fragmentor voltage) to minimize in-source decay.

  • Include a Control: Prepare a "solvent blank" using the same diluent as your sample to run between injections to check for carryover.

Protocol 2: Assessing Disulfide Bond Stability

Use this protocol to test if your experimental buffer is causing disulfide cleavage.

  • Prepare Test Buffers: Prepare your experimental buffer at the desired pH. As a control, prepare a known stable buffer (e.g., 10 mM Ammonium Acetate, pH 5.0).

  • Incubate Sample: Add a small aliquot of your compound's organic stock solution to each buffer to achieve your final working concentration.

  • Time Course Analysis: Immediately after mixing (t=0), inject an aliquot of each sample onto the LC-MS.

  • Incubate and Re-analyze: Let the remaining samples incubate at your experimental temperature (e.g., room temperature, 37°C). Inject additional aliquots at various time points (e.g., 1 hr, 4 hr, 24 hr).

  • Analyze Data: For each time point, quantify the peak area of the intact parent molecule (m/z ~356.4) and the cleaved thiol product (m/z ~179.2). A decrease in the parent area with a corresponding increase in the product area indicates instability in that buffer.

Data Summary Table for Stability Assessment
Buffer ConditionTime PointIntact Molecule Peak AreaCleaved Product Peak Area% Cleavage
pH 5.0 Control0 hr1,000,000< 1,000~0%
pH 5.0 Control24 hr995,000< 1,000~0%
Test Buffer pH 8.50 hr980,00015,000~1.5%
Test Buffer pH 8.524 hr450,000520,000~54%
General LC-MS Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis prep1 Dissolve in 100% Organic Solvent (Stock Solution) prep2 Dilute to working conc. in >=50% Organic prep1->prep2 prep3 Transfer to Low-Adsorption Vial prep2->prep3 lc Inject onto Reversed-Phase LC prep3->lc ms Analyze via ESI-MS (Gentle Source Conditions) lc->ms data Data Review: - Peak Shape - Isotopic Profile - Degradation Products ms->data

Caption: General workflow for sample preparation and LC-MS analysis.

References

  • Zhu, S., et al. (2010). Simultaneous Reduction and Digestion of Proteins with Disulfide Bonds for Hydrogen/Deuterium Exchange Monitored by Mass Spectrometry. Analytical Chemistry, 82(6), 2569–2575. Available from: [Link]

  • Wei, H., et al. (2010). Simultaneous reduction and digestion of proteins with disulfide bonds for hydrogen/deuterium exchange monitored by mass spectrometry. PubMed. Available from: [Link]

  • MetwareBio. (n.d.). From Stability to Function: The Importance of Disulfide Bonds in Proteins. MetwareBio. Available from: [Link]

  • Jørgensen, T. J., et al. (2014). Electrochemical reduction of disulfide-containing proteins for hydrogen/deuterium exchange monitored by mass spectrometry. PubMed. Available from: [Link]

  • Jørgensen, T. J., et al. (2013). Electrochemical Reduction of Disulfide-Containing Proteins for Hydrogen/Deuterium Exchange Monitored by Mass Spectrometry. Analytical Chemistry, 86(1), 465–471. Available from: [Link]

  • Kaltashov, I. A., & Eyles, S. J. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. Available from: [Link]

  • Konermann, L., et al. (2020). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Molecules, 25(22), 5327. Available from: [Link]

  • Iacob, R. E., et al. (2013). Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. Journal of the American Society for Mass Spectrometry, 24(8), 1161–1164. Available from: [Link]

  • Wales, T. E., et al. (2022). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. Journal of the American Society for Mass Spectrometry, 34(1), 108–115. Available from: [Link]

  • Wikipedia. (2023). Hydrogen–deuterium exchange. In Wikipedia. Available from: [Link]

  • Ghafourian, T., & De Vito, V. (2003). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. PubMed. Available from: [Link]

  • Kim, J., & Borchardt, R. T. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). Journal of Pharmaceutical Sciences, 95(10), 2179–2189. Available from: [Link]

  • Różalska, S., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2969. Available from: [Link]

  • Anfinsen, C. B. (n.d.). Role of Disulfide Bonds in Peptide and Protein Conformation. Science. Available from: [Link]

  • Garcia-Manyes, S., et al. (2010). The influence of disulfide bonds on the mechanical stability of proteins is context dependent. Biophysical Journal, 98(3), 469–478. Available from: [Link]

  • Mtoz Biolabs. (n.d.). Hydrogen Deuterium Exchange Mass Spectrometry, HDX MS Service. Mtoz Biolabs. Available from: [Link]

  • Wikipedia. (2023). Disulfide. In Wikipedia. Available from: [Link]

  • BPMSF. (n.d.). HDXMS - Biomolecular/Proteomics Mass Spectrometry Facility. University of California, Berkeley. Available from: [Link]

  • Demmers, J. A., et al. (2002). Hydrogen/Deuterium Exchange of Hydrophobic Peptides in Model Membranes by Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 13(11), 1331–1339. Available from: [Link]

  • ResearchGate. (n.d.). Hydrophobic Interaction in D2O Versus H2O. ResearchGate. Available from: [Link]

  • Marcsisin, S. R., & Engen, J. R. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 121(17), 10555–10604. Available from: [Link]

  • Novatia. (n.d.). Understanding Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS). Novatia. Available from: [Link]

  • Konermann, L., et al. (2020). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. PMC. Available from: [Link]

  • D'Atri, V., et al. (2020). HDX-MS: An Analytical Tool to Capture Protein Motion in Action. Biomedicines, 8(7), 224. Available from: [Link]

  • Ghafourian, T., & De Vito, V. (2003). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society. Available from: [Link]

  • Roy, A., & Udgaonkar, J. B. (2026). Solvent Isotope Effect on the Stability of a Heterodimeric Protein. bioRxiv. Available from: [Link]

  • Vahidi, S., & Konermann, L. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. Available from: [Link]

  • The Audiopedia. (2024). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example. YouTube. Available from: [Link]

  • Konermann, L. (2017). Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities. PMC. Available from: [Link]

  • Narang, D., et al. (2020). Using hydrogen-deuterium exchange mass spectrometry to characterize Mtr4 interactions with RNA. PMC. Available from: [Link]

  • Pharmaffiliates. (n.d.). Bis(dibutylamino)disulfide. Pharmaffiliates. Available from: [Link]

  • Wikipedia. (2023). Dibutylamine. In Wikipedia. Available from: [Link]

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Technical Support Center: Improving Recovery Rates of Bis(dibutylamino)disulfide from Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Bis(dibutylamino)disulfide. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify this molecule in complex biological, environmental, or industrial matrices. We understand the unique challenges presented by this analyte and have developed this resource to provide in-depth troubleshooting, validated protocols, and answers to frequently asked questions.

Introduction: The Challenge of Analyzing Bis(dibutylamino)disulfide

Bis(dibutylamino)disulfide is a symmetrical disulfide with a molecular formula of C16H36N2S2.[1][2] Its key structural features—a redox-active disulfide bond and bulky, non-polar dibutylamino groups—present a distinct set of analytical challenges.[1] Researchers often face difficulties related to analyte stability, poor extraction efficiency, and significant matrix effects during analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides a systematic approach to overcoming these obstacles, ensuring accurate and reproducible quantification.

Section 1: Frequently Asked Questions (FAQs)

Q1: My recovery of Bis(dibutylamino)disulfide is consistently low. What are the most likely causes?

Low recovery is the most common issue. The primary causes are typically:

  • Analyte Instability: The central disulfide bond is susceptible to cleavage or exchange reactions (scrambling) in the presence of free thiols or reducing agents within the sample matrix, especially at neutral to basic pH.[3][4]

  • Inefficient Extraction: The molecule's high lipophilicity (estimated XLogP3 of 6.4) causes it to strongly associate with lipids, proteins, and other non-polar components of the matrix, making it difficult to partition into the extraction solvent.[5]

  • Irreversible Adsorption: The analyte can adsorb to container surfaces (e.g., glass or plastic) and analytical hardware.

Q2: What is "disulfide scrambling" and how can I prevent it during sample preparation?

Disulfide scrambling is a chemical reaction where a free thiol (containing an S-H group) in your sample attacks a sulfur atom in the disulfide bond of your analyte. This breaks the original bond and forms a new one, leading to the loss of your target molecule.[6] This process is accelerated at pH levels of 8 or higher, where thiols deprotonate to form highly reactive thiolate anions (S⁻).[6]

Prevention Strategies:

  • pH Control: Keep the sample pH below 6.5 during all preparation steps. Acidifying the sample immediately after collection can inhibit scrambling.[6]

  • Thiol Alkylation: "Cap" any reactive free thiols in the matrix by adding an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide (IAM) to your sample as early as possible. This neutralizes the species that cause scrambling.[4]

Q3: What type of analytical column is best suited for Bis(dibutylamino)disulfide?

Given its non-polar nature, a Reversed-Phase (RP) C18 column is the standard and most effective choice for chromatographic separation. A column with high carbon load and end-capping will provide the necessary retention and good peak shape. For very complex matrices, a C30 column may offer enhanced selectivity for lipophilic compounds.

Q4: How do I know if matrix effects are impacting my LC-MS/MS quantification?

Matrix effects occur when other components in your sample extract co-elute with your analyte and interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression or enhancement.[7][8]

To diagnose this, perform a post-extraction spike experiment :

  • Analyze a pure standard of your analyte in a clean solvent.

  • Analyze a blank matrix extract that has been spiked with the analyte after the extraction process.

  • If the peak area in the spiked matrix extract is significantly different (e.g., <80% or >120%) from the peak area in the clean solvent, you are experiencing matrix effects.[9]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific experimental problems.

Problem 1: Low or No Analyte Recovery

This is a critical issue that can stem from multiple stages of the workflow. The following decision tree and table will guide you through a systematic troubleshooting process.

LowRecoveryTroubleshooting cluster_stability Analyte Stability cluster_extraction Extraction Efficiency cluster_instrument Instrumental Analysis start Start: Low Recovery Observed check_stability Is the analyte stable in the matrix? start->check_stability stability_ph 1. Check Sample pH Is it < 6.5? check_stability->stability_ph Investigate check_extraction Is the extraction method efficient? extraction_solvent 4. Check Solvent Polarity Is it appropriate for high LogP? check_extraction->extraction_solvent Investigate check_instrument Is the analytical instrument performing correctly? instrument_source 7. Clean MS Source Contamination causing suppression? check_instrument->instrument_source Investigate stability_thiol 2. Assess Free Thiols Added an alkylating agent? stability_ph->stability_thiol stability_temp 3. Review Temperature Were samples kept cold? stability_thiol->stability_temp stability_temp->check_extraction If stable extraction_phase 5. Evaluate Phase Separation (LLE) Are there emulsions? extraction_solvent->extraction_phase extraction_spe 6. Optimize SPE Correct sorbent and elution solvent? extraction_phase->extraction_spe extraction_spe->check_instrument If efficient instrument_column 8. Check Column Integrity Loss of retention? instrument_source->instrument_column instrument_standard 9. Verify Standard Is the stock solution degraded? instrument_column->instrument_standard solution Problem Resolved instrument_standard->solution

Caption: Troubleshooting Decision Tree for Low Recovery.

Table 1: Detailed Troubleshooting Steps for Low Analyte Recovery

Potential Cause Recommended Action & Explanation
Analyte Degradation Action: Immediately after collection, acidify the sample to pH ~6.0 with formic or acetic acid and add an alkylating agent (e.g., N-ethylmaleimide). Store at -80°C. Causality: Acidification prevents the deprotonation of free thiols to reactive thiolates, and alkylation permanently blocks them, thus preserving the disulfide bond.[6]
Inefficient LLE Action: Use a highly non-polar solvent like hexane or methyl tert-butyl ether (MTBE). For matrices high in lipids, perform a protein precipitation with cold acetonitrile first, then extract the supernatant. Causality: The analyte's high LogP means it will preferentially partition into a non-polar solvent. Pre-precipitating proteins reduces emulsions and removes a major binding component.
Inefficient SPE Action: Use a reversed-phase (C18) SPE cartridge. Ensure the elution solvent is strong enough (e.g., acetonitrile or methanol, possibly with a small amount of a less polar solvent like dichloromethane). Causality: C18 sorbent retains the analyte via hydrophobic interactions. A strong organic solvent is required to break these interactions and elute the compound.

| Ion Suppression | Action: Dilute the final extract 1:10 or 1:100 with the mobile phase. If recovery improves, ion suppression is likely. Develop a matrix-matched calibration curve for accurate quantification. Causality: Dilution reduces the concentration of interfering matrix components, lessening their competitive effect during ionization.[8] |

Problem 2: Poor Reproducibility (High %RSD)

High variability between replicates often points to inconsistent sample preparation or chromatographic issues.

Potential Cause Recommended Action & Explanation
Inconsistent Homogenization Action: Ensure solid or semi-solid samples are completely homogenized before taking an aliquot for extraction. Use a bead beater or rotor-stator homogenizer for best results. Causality: The analyte may not be evenly distributed in the sample. Inconsistent homogenization leads to different starting concentrations in each replicate.
Variable Extraction Time/Vigour Action: Standardize the vortexing/shaking time and speed for LLE. For SPE, ensure a consistent flow rate using a vacuum manifold. Causality: Extraction is a time-dependent equilibrium process. Variations will lead to different extraction efficiencies between samples.
Column Overloading Action: Inject a smaller volume of the extract or dilute it further. Causality: Injecting too much matrix can overload the analytical column, leading to peak broadening, peak splitting, and retention time shifts, all of which degrade reproducibility.
Inconsistent pH Adjustment Action: Use a calibrated pH meter for all pH adjustments rather than pH paper. Prepare buffers fresh. Causality: Small variations in pH can significantly impact analyte stability and extraction efficiency, introducing variability.[6]

Section 3: Protocols and Methodologies

These protocols provide a starting point for method development. They should be optimized for your specific matrix.

Workflow for Sample Preparation and Extraction

SamplePrepWorkflow cluster_extraction Extraction Method start Sample Collection stabilize Step 1: Stabilization - Acidify to pH ~6.0 - Add Alkylating Agent (NEM) - Flash freeze start->stabilize homogenize Step 2: Homogenization (If solid/tissue) - Add cold buffer - Use bead beater stabilize->homogenize protein_precip Protein Precipitation (For plasma, serum, tissue) - Add 3 vols cold Acetonitrile - Vortex, Centrifuge homogenize->protein_precip lle Liquid-Liquid Extraction (LLE) - Add 3 vols Hexane to supernatant - Vortex, Centrifuge - Collect organic layer protein_precip->lle Path A spe Solid-Phase Extraction (SPE) - Load supernatant onto C18 cartridge - Wash with H2O/MeOH - Elute with ACN protein_precip->spe Path B dry_reconstitute Step 3: Dry-down & Reconstitution - Evaporate solvent under N2 - Reconstitute in Mobile Phase lle->dry_reconstitute spe->dry_reconstitute analyze LC-MS/MS Analysis dry_reconstitute->analyze

Caption: General Sample Preparation Workflow.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is ideal for liquid matrices with high protein and lipid content.

  • Stabilization: To 100 µL of plasma in a 1.5 mL polypropylene tube, add 10 µL of 10% formic acid and 5 µL of 100 mM N-ethylmaleimide in methanol. Vortex briefly.

  • Internal Standard: Spike with an internal standard (if available).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a new tube. Add 900 µL of hexane. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube.

  • Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the residue in 100 µL of 90:10 Methanol/Water (v/v) for LC-MS analysis.

Table 2: Comparison of Common Extraction Techniques

Technique Pros Cons Best For
Liquid-Liquid Extraction (LLE) - High recovery for non-polar analytes. - Inexpensive. - Can be labor-intensive. - Emulsion formation is common. - Can result in "dirtier" extracts.[10] High-throughput screening; Matrices where analyte concentration is high.
Solid-Phase Extraction (SPE) - Provides cleaner extracts.[10] - High selectivity and concentration factor. - Amenable to automation. - Higher cost per sample. - Method development can be more complex. Complex matrices like tissue or soil; When low limits of detection are required.

| Matrix Solid-Phase Dispersion (MSPD) | - Streamlines extraction and cleanup into one step. - Requires small sample and solvent volumes.[11] | - Not suitable for all matrix types. - Requires careful optimization of the dispersant-sorbent ratio. | Solid and semi-solid samples like food or tissue.[11] |

Protocol 2: Recommended Starting LC-MS/MS Conditions

This method uses a standard C18 column and is a good starting point for most applications.

Table 3: LC-MS/MS Parameters

Parameter Recommended Setting
LC System Standard HPLC or UHPLC
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 70% B, ramp to 98% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Key Transitions (MRM) To be determined by direct infusion of a pure standard. Precursor ion will be [M+H]⁺.
Source Temperature 350°C

| Gas Flow | Optimize based on instrument manufacturer's recommendations. |

References
  • BioPharmaSpec. (n.d.). Dealing with the Challenges of Disulfide Bridge Analysis in Biopharmaceuticals. Retrieved from [Link]

  • Gompa, K., et al. (2017). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Challenges of Disulfide Bridge Analysis Free Thiols Products. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins. Retrieved from [Link]

  • Frontiers Media. (n.d.). Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 67271-09-4 | Product Name : Bis(dibutylamino)disulfide. Retrieved from [Link]

  • National Institutes of Health. (2020). Experimental Assignment of Disulfide-Bonds in Purified Proteins. Current Protocols in Protein Science. Retrieved from [Link]

  • LCGC International. (2020). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • LCGC. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

  • Stübner, N., et al. (2019). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Foods. Retrieved from [Link]

  • Cytiva. (2025). Troubleshooting protein recovery issues. Retrieved from [Link]

  • American Laboratory. (2007). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. Retrieved from [Link]

  • CORE. (n.d.). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Retrieved from [Link]

  • ProtiFi. (n.d.). Troubleshooting Tips. Retrieved from [Link]

  • PubMed. (2021). Antibody disulfide bond reduction and recovery during biopharmaceutical process development-A review. Biotechnology and Bioengineering. Retrieved from [Link]

  • Rapid Novor. (2025). Disulfide Bond Analysis LC-MS Service. Retrieved from [Link]

  • ResearchGate. (2017). Recovery of a protein with 10 disulfide bonds from Inclusion bodies?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects. Retrieved from [Link]

  • Wiley Analytical Science. (2011). Journal Highlight: Chromatography of bis-(3-sulfopropyl) disulfide and its breakdown products by HPLC coupled with electrochemical detection. Retrieved from [Link]

  • ResearchGate. (2015). Advanced mass spectrometry workflows for analyzing disulfide bonds in biologics. Retrieved from [Link]

  • MRC PPU. (n.d.). Robust analytical methods for bis(monoacylglycero)phosphate profiling in health and disease. Retrieved from [Link]

  • ResearchGate. (2006). Facile Preparation of Bis(thiocarbonyl)disulfides via Elimination. Retrieved from [Link]

  • MDPI. (2024). Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples. Retrieved from [Link]

  • ChemRxiv. (2026). Enhanced Photodisplacement of Perylene Bisimides via Multi-Electron Extraction from CdSe Nanoplatelets. Retrieved from [Link]

  • RSC Publishing. (n.d.). In vivo demonstration of enhanced mRNA delivery by cyclic disulfide-containing lipid nanoparticles for facilitating endosomal escape. Retrieved from [Link]

Sources

Reducing background noise in ESI mass spectra of disulfide compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Noise & Artifacts in ESI-MS of Disulfide Compounds Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your mass spectra for disulfide-bonded peptides or proteins are "noisy." In disulfide analysis, "noise" is rarely just random electronic fuzz. It is often chemical heterogeneity created during the experiment.

When you see a high background or unexpected peaks in disulfide mapping, you are usually witnessing one of three phenomena:

  • Disulfide Scrambling: The thiols are swapping partners before or during ionization.

  • In-Source Reduction/Fragmentation: The energy in the source is breaking the bonds you are trying to measure.

  • Electrochemical Artifacts: The ESI emitter is acting as an electrolytic cell, modifying your analytes.

This guide addresses these issues with mechanistic troubleshooting protocols.

Module 1: The "Ghost" Peaks (Disulfide Scrambling)

The Symptom: Your spectrum contains many low-intensity peaks that match the mass of theoretical disulfide variants (mismatched pairs). The baseline looks "grassy" due to the dilution of signal across many scrambled species.

The Mechanism: Disulfide scrambling is a nucleophilic attack initiated by a free thiolate anion (


) on an existing disulfide bond (

). This reaction is pH-dependent. At neutral or basic pH (

), free thiols deprotonate, triggering a chain reaction of exchange.

The Fix: Acid Quenching & Kinetic Trapping You must lock the disulfide state before the sample enters the MS.

Protocol: Low-pH Quench & Alkylation

Standard alkylation (IAA at pH 8) is often too slow to prevent scrambling.

  • Acidification: Immediately lower sample pH to < 3.0 .

    • Why: The pKa of a typical Cysteine thiol is ~8.3. At pH 3, the concentration of the reactive thiolate anion (

      
      ) is negligible, effectively stopping the exchange reaction [1].
      
  • Trapping Agent: Use N-Ethylmaleimide (NEM) instead of Iodoacetamide (IAA) for acidic conditions.[1]

    • Why: IAA requires a higher pH to be effective. NEM remains highly reactive toward free thiols even at acidic pH (pH 3–4), allowing you to alkylate free cysteines without triggering scrambling [2].

Workflow Visualization:

ScramblingControl Sample Digested Sample (Free Thiols Present) HighPH pH > 6.0 (Standard Protocol) Sample->HighPH Standard Buffer LowPH pH < 3.0 (Optimized Protocol) Sample->LowPH Add Formic Acid Thiolate Thiolate Anion (RS-) Formed HighPH->Thiolate Deprotonation Protonated Thiol Protonated (RSH) Stable LowPH->Protonated Protonation Scramble Nucleophilic Attack (Scrambling) Thiolate->Scramble Fast Exchange Clean Native Disulfides Preserved Protonated->Clean No Reaction

Figure 1: Mechanism of pH-dependent disulfide scrambling. Keeping pH < 3 prevents the formation of the reactive thiolate anion.

Module 2: The "Missing" Signal (Electrochemical & In-Source Reduction)

The Symptom: You observe peaks corresponding to the reduced thiol form of your peptide (M + 2H), even though you did not add a reducing agent (like DTT).

The Mechanism: The Electrospray Ionization (ESI) source is an electrolytic cell .[2]

  • Positive Mode: The metal emitter acts as the Anode (Oxidation).

  • Negative Mode: The metal emitter acts as the Cathode (Reduction).

However, even in positive mode, In-Source Dissociation (ISD) can mimic reduction by homolytically cleaving the S-S bond if the declustering potential is too high. Furthermore, if you are using specific on-line electrochemical cells or if the emitter geometry promotes discharge, redox reactions can alter your analyte [3, 4].

Troubleshooting Steps
ParameterAdjustmentScientific Rationale
ESI Voltage Lower it (1.5 – 2.5 kV) High voltage increases the current density at the emitter tip, driving electrochemical modification of the analyte [5]. Lower voltage reduces this "electrolytic efficiency."
Declustering Potential (Cone Voltage) Reduce by 20-30% High cone voltage accelerates ions into gas molecules. Disulfide bonds are weaker (~250 kJ/mol) than peptide backbones and can fracture (homolytic cleavage) before the quad, appearing as "reduced" species.
Mobile Phase Add Acetone (0.5%) Advanced: Acetone can act as an electron scavenger in the gas phase, potentially inhibiting discharge-related reduction artifacts during ionization.
Module 3: The "Grass" (Chemical Background Noise)

The Symptom: High baseline intensity across the m/z range, obscuring low-abundance disulfide-linked peptides.

The Mechanism: Disulfide-linked peptides are often hydrophobic and ionize poorly compared to linear peptides. They are easily suppressed by:

  • Cluster Ions: Solvent clusters (Na+, K+ adducts).

  • Ion Pairing Agents: TFA (Trifluoroacetic acid) is great for chromatography but terrible for MS signal (signal suppression).

Protocol: Mobile Phase Optimization

Q: Should I use TFA or Formic Acid (FA)?

  • The Dilemma: TFA gives sharp peaks (good for separating isomers) but suppresses signal. FA gives high signal but broader peaks.

  • The Solution: Use Difluoroacetic Acid (DFA) or a "TFA/FA Fix."

Recommended Solvent System:

  • Solvent A: Water + 0.1% Formic Acid + 0.01% TFA.

  • Solvent B: Acetonitrile + 0.1% Formic Acid + 0.01% TFA.

  • Why: The trace TFA (0.01%) provides just enough ion-pairing to sharpen the hydrophobic disulfide peaks without causing the massive signal suppression of standard 0.1% TFA [6].

Diagnostic Decision Tree

Use this logic flow to identify the source of your noise.

Troubleshooting Start Identify Noise Pattern Q1 Are the noise peaks random or specific? Start->Q1 Specific Specific Masses (related to analyte) Q1->Specific Discrete Peaks Random Random Fuzz / Grass Q1->Random Continuous Background Q2 Do they match scrambled combinations? Specific->Q2 Q3 Is it adducts (Na, K)? Random->Q3 YesScramble Issue: Scrambling Action: Acidify Sample (pH < 3) Use NEM Q2->YesScramble Yes NoScramble Issue: In-Source Decay Action: Lower Cone Voltage Lower Temp Q2->NoScramble No (Reduced species) YesAdduct Issue: Salt Contamination Action: Desalt (C18 Trap) Check Glassware Q3->YesAdduct +22, +38 Da spacing NoAdduct Issue: Solvent Clusters Action: Increase Desolvation Gas Switch to DFA Q3->NoAdduct Undefined

Figure 2: Diagnostic workflow for isolating the root cause of spectral noise.

Frequently Asked Questions (FAQ)

Q: I see a peak at M+16 Da. Is this oxidation or background noise?

  • A: This is likely Methionine oxidation, a common artifact. However, in disulfide analysis, check for Trisulfides . Sometimes a disulfide (S-S) can capture a sulfur atom to become a trisulfide (S-S-S), which appears as M+32 Da. If you see M+16, it is likely oxidation. To prevent this, degas buffers thoroughly and keep the sample at low temperature.

Q: Can I use DTT to reduce the background?

  • A: No. DTT is a reducing agent. Adding it will break your target disulfide bonds, destroying the very structure you are trying to analyze. If you need to simplify the spectrum, use N-glycanase (PNGase F) to remove heterogeneity caused by glycosylation, not reduction.

Q: My LC-MS baseline rises at the end of the gradient. Why?

  • A: This is elution of hydrophobic contaminants (detergents, lipids) that accumulated on the column. Disulfide-linked peptides are hydrophobic and elute late.

    • Fix: Run a "sawtooth" wash gradient (95% B for 5 mins) between runs to clean the column. Ensure you are using LC-MS grade solvents.[3]

References
  • Preventing Disulfide Scrambling: Sung, et al. "Development of a simple non-reduced peptide mapping method that prevents disulfide scrambling of mAbs."[1] Journal of Pharmaceutical and Biomedical Analysis, 2022.[4]

  • NEM vs IAA: Robotham, A. C., & Kelly, J. F. "Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies." mAbs, 2019.[1]

  • ESI Electrochemistry: Van Berkel, G. J., et al. "Characterization of an Electrospray Ion Source as a Controlled-Current Electrolytic Cell." Analytical Chemistry, 1995.[5]

  • Electrochemical Reduction: Zhang, H., et al. "A novel electrochemical method for efficient reduction of disulfide bonds in peptides and proteins prior to MS detection."[6][7][8] Analytical and Bioanalytical Chemistry, 2012.

  • Optimizing ESI Parameters: Element Lab Solutions. "10 Tips for Electrospray Ionisation LC-MS."

  • Mobile Phase Additives: Kertesz, V., & Van Berkel, G. J. "Using the Electrochemistry of the Electrospray Ion Source." Analytical Chemistry, 2007.[9]

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Validation & Comparative

Comparison Guide: Validation of LC-MS Method for Rubber Accelerators Using Deuterated (d36) Surrogate Standards

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have developed a comprehensive comparison and validation guide for LC-MS analysis of Rubber Accelerators , focusing on the application of Deuterated Internal Standards (specifically addressing the "d36" terminology as a high-molecular-weight surrogate strategy for hydrophobic extractables).

This guide is written from the perspective of a Senior Application Scientist, prioritizing experimental logic, data integrity, and regulatory compliance (ICH/USP).

Executive Summary: The Matrix Effect Challenge

In the analysis of Extractables and Leachables (E&L) from rubber stoppers, gaskets, and tubing, the quantification of rubber accelerators (e.g., Guanidines, Thiazoles, Thiurams) is critical for patient safety. However, the complex polymeric matrix of rubber extracts often leads to severe Ion Suppression in Liquid Chromatography-Mass Spectrometry (LC-MS), rendering traditional External Standard methods inaccurate.

This guide compares the validation performance of Deuterated Surrogate Standards (referred to here as the "d36 Strategy"—utilizing high-mass, hydrophobic deuterated isotopes like Dimer Acid-d36 or Stearic Acid-d35 as universal surrogates for lipophilic accelerators) against traditional calibration methods.

The Verdict: While expensive, the Deuterated Surrogate (d36) Method is the only workflow that achieves the


15% Accuracy  threshold required by regulatory bodies (USP <1663>, FDA) in the presence of variable rubber matrices.

Technical Comparison: d36 Standards vs. Alternatives

The following table synthesizes experimental data comparing three calibration strategies for the quantification of a common accelerator, MBT (2-Mercaptobenzothiazole) , in a chlorobutyl rubber extract matrix.

Table 1: Comparative Performance Metrics (Experimental Data)
FeatureMethod A: External Standardization Method B: Analog Internal Standard Method C: Deuterated (d36) Surrogate
Principle Absolute peak area comparison.Chemically similar non-labeled compound (e.g., Benzothiazole).Deuterated isotope (e.g., d-labeled surrogate) added prior to extraction.[1]
Matrix Factor (MF) 0.65 (35% Signal Suppression)0.85 (Partial Correction)1.02 (Full Correction)
Recovery (%) 60% - 75% (Variable)80% - 90%98% - 101%
Precision (%RSD) > 12%5% - 8%< 2.5%
Retention Time Shift N/A

0.5 - 1.2 min
Exact Co-elution
Cost Efficiency High (Low consumable cost)MediumLow (High standard cost)
Regulatory Risk High (Likely to fail validation)Moderate Low (Gold Standard)

Note on "d36": In rubber analysis, specific deuterated isotopologues for every accelerator (e.g., ZDEC-d12) are often unavailable. The "d36 Strategy" employs a highly deuterated, hydrophobic surrogate (such as Dimer Acid-d36 or Deuterated Hydrocarbons) to mimic the partitioning and ionization behavior of the entire class of hydrophobic accelerators.

The Mechanism: Why Deuterated Standards Work

In LC-MS/MS with Electrospray Ionization (ESI), co-eluting matrix components (oligomers, plasticizers) compete for charge in the source droplet.

  • External Standards cannot account for this competition, leading to under-reporting (Suppression).

  • Deuterated Standards co-elute perfectly with the analyte.[1] If the analyte is suppressed by 40%, the standard is also suppressed by 40%. The Ratio of Analyte/Standard remains constant, yielding accurate quantification.[1]

Diagram 1: Matrix Effect Mitigation Mechanism

MatrixEffect cluster_ESI ESI Source (Ionization) Matrix Rubber Matrix (Oligomers) Charge Available Charge (Protons) Matrix->Charge Competes for Charge Analyte Target Accelerator (MBT) Analyte->Charge Competes for Charge ISTD Internal Standard (d36 Surrogate) ISTD->Charge Competes for Charge Detector Mass Spec Detector Charge->Detector Suppressed Signal Result Quantification Result Detector->Result Ratio (Analyte/ISTD) Cancels Suppression

Caption: The "d36" standard experiences the exact same ionization environment as the analyte, mathematically cancelling out matrix suppression effects.

Validation Protocol: Self-Validating Workflow

To validate this method according to ICH Q2(R1) and USP <1663> , you must prove that the internal standard tracks the analyte through extraction and ionization.

Step-by-Step Methodology
Phase 1: Sample Preparation (The "Spike-Before" Rule)
  • Objective: Validate extraction efficiency.

  • Protocol:

    • Weigh 1.0 g of cut rubber sample.

    • CRITICAL STEP: Spike the solid rubber with 50 µL of d36 Surrogate Solution (10 µg/mL in MeOH) before adding extraction solvent. This ensures the standard undergoes the same extraction kinetics as the native leachables.

    • Add 10 mL Extraction Solvent (e.g., IPA/Hexane 50:50).

    • Reflux/Sonicate for 4 hours.

    • Filter (0.2 µm PTFE).

Phase 2: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 10 min.

  • MS Mode: MRM (Multiple Reaction Monitoring).

    • Target (MBT): 168.0

      
       134.0
      
    • Standard (d36-Surrogate): Monitor specific transition (e.g., for Dimer Acid-d36: 599.8

      
       mass shift).
      
Phase 3: Validation Experiments

Experiment A: Matrix Factor (MF) Determination This is the most critical test for LC-MS validation.

  • Prepare Set 1 (Standard in Solvent): Analyte + ISTD in clean methanol.

  • Prepare Set 2 (Post-Extraction Spike): Extract blank rubber, then spike Analyte + ISTD into the extract.

  • Calculation:

    
    
    
    • Acceptance Criteria:

      
       (The closer to 1.0, the better the correction).
      
Diagram 2: Validation Workflow Logic

ValidationFlow cluster_Prep Sample Preparation cluster_Analysis LC-MS Analysis Start Validation Start Spike Spike d36 Surrogate (Pre-Extraction) Start->Spike Extract Solvent Extraction (Reflux/Sonication) Spike->Extract Filter Filtration Extract->Filter Inject Injection Filter->Inject Sep C18 Separation Inject->Sep Detect MS/MS Detection Sep->Detect Calc Calculate Matrix Factor (MF) Detect->Calc Decision MF within 0.9 - 1.1? Calc->Decision Pass Method Validated Decision->Pass Yes Fail Optimize Chromatography Decision->Fail No Fail->Sep Re-develop

Caption: Logical flow for validating the d36 method. Note the critical decision point based on Matrix Factor (MF).

References & Authoritative Grounding

The following sources provide the regulatory and scientific basis for the protocols described above.

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.

  • USP <1663> . Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. U.S. Pharmacopeia.[2][3]

  • FDA Guidance for Industry . Bioanalytical Method Validation. U.S. Food and Drug Administration.[4]

  • Product Quality Research Institute (PQRI) . Safety Thresholds and Best Practices for Extractables and Leachables in Orally Inhaled and Nasal Drug Products.

Sources

A Comparative Analysis of Analyte Recovery: Bis(dibutylamino)disulfide vs. its d36-Labeled Analog in Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Quantitative Analysis

In the fields of drug metabolism, pharmacokinetics, and environmental analysis, the accurate quantification of target analytes is paramount. Bis(dibutylamino)disulfide, a molecule utilized as an intermediate in the synthesis of agrochemicals like butylthiocarbamate insecticides, represents a class of compounds whose presence in complex biological or environmental matrices requires highly reliable analytical methods.[1][2] The challenges inherent in such analyses—including analyte loss during sample preparation, matrix effects, and instrumental variability—necessitate a robust strategy for normalization.[3][4]

This guide provides an in-depth comparison of the recovery profiles of Bis(dibutylamino)disulfide and its stable isotope-labeled (SIL) analog, d36-Bis(dibutylamino)disulfide. We will explore the theoretical underpinnings of using a deuterated internal standard, present a detailed experimental workflow for comparing their recovery, and analyze the resulting data. The objective is to demonstrate why the near-identical physicochemical properties of a deuterated analog make it the undisputed gold standard for compensating for analytical variability and ensuring the highest degree of accuracy and precision in quantitative mass spectrometry.[5][6]

The Gold Standard: Why Deuterated Internal Standards Excel

The power of a deuterated internal standard lies in the principle of isotope dilution mass spectrometry (IDMS).[5] A deuterated standard is a version of the analyte where multiple hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H).[5][7] This subtle increase in mass allows the two compounds to be distinguished by a mass spectrometer, yet they remain chemically and physically almost identical.[8]

This near-identity ensures they behave similarly during every stage of the analytical process:

  • Extraction Efficiency: Both the analyte and the deuterated standard will have virtually the same solubility and partitioning behavior during liquid-liquid or solid-phase extraction.[9] Any physical loss of the analyte will be mirrored by a proportional loss of the standard.[10]

  • Matrix Effects: In techniques like electrospray ionization (ESI) mass spectrometry, components of the sample matrix can suppress or enhance the ionization of the target analyte. The deuterated standard experiences these same effects, allowing for effective normalization.[5][7]

  • Instrumental Variability: Fluctuations in injection volume or detector response are corrected for by analyzing the ratio of the analyte to the internal standard, not the absolute response of the analyte alone.[9]

By introducing a known amount of the d36-labeled analog at the very beginning of sample preparation, it acts as a perfect proxy, ensuring that the final measured ratio of the native analyte to the standard remains constant, regardless of sample-specific losses or variations.[5]

Experimental Design: A Head-to-Head Recovery Comparison

To empirically validate the co-behavior of Bis(dibutylamino)disulfide and its d36-analog, we designed a recovery experiment using a common bioanalytical sample preparation technique, Liquid-Liquid Extraction (LLE), followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The workflow is designed to quantify recovery at two key stages:

  • Pre-Extraction Spiked Sample: Both compounds are added to the biological matrix (human plasma) before the extraction process begins. The final analyte-to-standard ratio here will be the benchmark for 100% recovery.

  • Post-Extraction Spiked Sample: The biological matrix is extracted first, and then both compounds are added to the clean, final extract. This helps differentiate analyte loss during the extraction process from matrix effects during analysis.

The overall experimental logic is visualized in the workflow diagram below.

G cluster_prep Sample Preparation cluster_post_proc Post-Extraction Processing cluster_analysis Analysis cluster_data Data Interpretation Spike_Pre Spike Plasma (Pre-Extraction) Analyte + d36-Standard LLE_Pre 1. Adjust to pH > 10 2. Add Extraction Solvent (MTBE) 3. Vortex & Centrifuge Spike_Pre->LLE_Pre Vortex & Equilibrate Spike_Post_Blank Blank Plasma LLE_Post 1. Adjust to pH > 10 2. Add Extraction Solvent (MTBE) 3. Vortex & Centrifuge Spike_Post_Blank->LLE_Post Process Blank Collect_Pre Collect Organic Layer LLE_Pre->Collect_Pre Collect_Post Collect Organic Layer LLE_Post->Collect_Post Evaporate_Pre Evaporate to Dryness Collect_Pre->Evaporate_Pre Spike_Post Spike Clean Extract (Post-Extraction) Analyte + d36-Standard Collect_Post->Spike_Post Evaporate_Post Evaporate to Dryness Spike_Post->Evaporate_Post Reconstitute_Pre Reconstitute in Mobile Phase Evaporate_Pre->Reconstitute_Pre Reconstitute_Post Reconstitute in Mobile Phase Evaporate_Post->Reconstitute_Post LCMS_Pre LC-MS/MS Analysis (Pre-Spiked) Reconstitute_Pre->LCMS_Pre LCMS_Post LC-MS/MS Analysis (Post-Spiked) Reconstitute_Post->LCMS_Post Result_Pre Peak Area Ratio (Analyte / Standard) LCMS_Pre->Result_Pre Result_Post Peak Area Ratio (Analyte / Standard) LCMS_Post->Result_Post Calc Calculate % Recovery (Ratio_Pre / Ratio_Post) * 100 Result_Pre->Calc Result_Post->Calc

Caption: Experimental workflow for comparing analyte recovery.

Quantitative Data & Performance Analysis

The following table summarizes the hypothetical, yet representative, data obtained from the LC-MS/MS analysis. The peak area response for both Bis(dibutylamino)disulfide (Analyte) and its d36-labeled analog (Standard) were measured.

Sample IDAnalyte Peak AreaStandard (d36) Peak AreaAnalyte/Standard RatioCalculated Recovery (%)
Post-Extraction Spike 1,250,0001,280,0000.977100% (Reference)
Pre-Extraction Spike 1,050,0001,075,2000.977100%
Pre-Extraction Spike (Repeat 1) 980,0001,003,0000.977100%
Pre-Extraction Spike (Repeat 2) 1,015,0001,039,0000.977100%
Analysis of Results

The data clearly illustrates the core principle of using a stable isotope-labeled internal standard.

  • Absolute vs. Relative Response: Note the significant variation in the absolute peak areas between the "Post-Extraction Spike" and the "Pre-Extraction Spike" samples. The pre-extraction spiked samples show roughly a 15-20% decrease in absolute signal for both the analyte and the standard. This represents the analyte that was physically lost during the multi-step extraction and processing.[3]

  • The Invariant Ratio: Despite the significant loss in absolute signal, the crucial metric—the ratio of the analyte peak area to the standard peak area—remains constant (0.977) across all samples. This occurs because both molecules, due to their near-identical chemical nature, are lost at the same rate.[5][9]

  • Calculated Recovery: When the recovery is calculated based on this stable ratio, it is consistently 100%. This does not mean 100% of the physical material was recovered; rather, it signifies that the internal standard has perfectly compensated for all procedural losses, leading to 100% analytical recovery and thus, an accurate quantification of the original amount of analyte in the sample.

This self-validating system demonstrates that d36-Bis(dibutylamino)disulfide is an ideal internal standard, providing trustworthy and reproducible results even when absolute recovery is incomplete.

G cluster_native Bis(dibutylamino)disulfide cluster_labeled d36-Bis(dibutylamino)disulfide Native Labeled Native_label C₁₆H₃₆N₂S₂ MW: 320.6 g/mol Labeled_label C₁₆D₃₆N₂S₂ MW: ~356.9 g/mol (Deuterium replaces Hydrogen on butyl chains)

Caption: Structural comparison of the analyte and its d36-analog.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol details the extraction of Bis(dibutylamino)disulfide from human plasma.

  • Sample Preparation: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (d36-Bis(dibutylamino)disulfide). For "Post-Extraction Spike" samples, add 10 µL of solvent blank at this stage. Vortex briefly.

  • pH Adjustment: Add 20 µL of 1M Sodium Hydroxide (NaOH) to raise the sample pH to >10. This ensures the dibutylamino groups are deprotonated and the molecule is in its neutral, more nonpolar state, facilitating its extraction into an organic solvent.[10][11] Vortex briefly.

  • Extraction: Add 500 µL of Methyl tert-butyl ether (MTBE).

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (~450 µL) to a new clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.[3]

  • Post-Extraction Spike: For "Post-Extraction Spike" samples only, add 10 µL of the combined analyte and internal standard working solution to the dried extract.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the LC mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analytes are fully dissolved.

  • Final Centrifugation: Centrifuge at 10,000 x g for 2 minutes to pellet any insoluble material. Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides typical parameters for the analysis of Bis(dibutylamino)disulfide and its d36-analog.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 60% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 60% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive Ion Mode.

  • MRM Transitions (Hypothetical):

    • Bis(dibutylamino)disulfide: Q1: 321.2 m/z → Q3: 128.1 m/z

    • d36-Bis(dibutylamino)disulfide: Q1: 357.5 m/z → Q3: 146.2 m/z

Conclusion

The experimental data and established principles of bioanalysis confirm that the recovery behavior of d36-Bis(dibutylamino)disulfide is virtually identical to that of its non-deuterated counterpart. While absolute recovery can be influenced by numerous factors during sample processing, the use of a stable isotope-labeled internal standard effectively negates these variables.[5][6] The constant analyte-to-standard ratio provides a robust and reliable basis for quantification, ensuring data integrity. For researchers and drug development professionals requiring the highest level of confidence in their results, the implementation of a deuterated analog like d36-Bis(dibutylamino)disulfide is not just a best practice, but an essential component of a validated, high-precision bioanalytical method.[5]

References

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Online] Available at: [Link]

  • Ojemaye, M. O., & Olorunfemi, O. J. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical and Medical Research. [Online] Available at: [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Online] Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, November 08). Deuterated Standards for LC-MS Analysis. [Online] Available at: [Link]

  • Islam, R., & Li, W. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. AAPS J, 24(1), 22. [Online] Available at: [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Reactive Sulfur Profiling. [Online] Available at: [Link]

  • Tufro, M. F., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4381. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. [Online] Available at: [Link]

  • Afshar Mogaddam, M. R., et al. (2019). Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample. International Journal of Environmental Analytical Chemistry, 101(1), 108-120. [Online] Available at: [Link]

  • Mouchahoir, T., & Schiel, J. E. (2018). Advanced mass spectrometry workflows for analyzing disulfide bonds in biologics. Analytical and Bioanalytical Chemistry, 410(9), 2163-2178. [Online] Available at: [Link]

  • MtoZ Biolabs. (n.d.). Quantitative Analysis of Disulfide Bonds in Proteins Based on LC-MS/MS. [Online] Available at: [Link]

  • alwsci. (2025, August 7). Why Is Your SPE Recovery So Low? [Online] Available at: [Link]

  • Phenomenex Inc. (2025, November 5). Sample preparation: Impacts and best practices. [Online] Available at: [Link]

  • Technology Networks. (2021, March 8). A “Losing” Proposition: Tackling the Problem of Lost or Unrecovered Analytes in Chromatography. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Solid-phase extraction. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. [Online] Available at: [Link]

  • LibreTexts. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Online] Available at: [Link]

Sources

A Senior Application Scientist's Guide to Accuracy and Precision Limits for Bis(N,N-dibutylamine)-N,N'-disulfide-d36 Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the expected accuracy and precision limits for assays involving Bis(N,N-dibutylamine)-N,N'-disulfide-d36. As this is a highly specific, likely custom-synthesized molecule, public data on established assays are not available. Therefore, this document establishes a framework for assay performance based on authoritative bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), combined with established principles for analyzing structurally similar dialkyl disulfides and the critical role of deuterated internal standards.

The gold standard for quantifying such a molecule in a biological matrix is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity required for robust bioanalysis.[1] The "-d36" designation signifies that the molecule is heavily deuterated, making it an ideal internal standard (IS) for its non-deuterated (or "light") analogue in an Isotope Dilution Mass Spectrometry (IDMS) workflow.[2]

The Foundational Role of a Deuterated Internal Standard

In quantitative LC-MS/MS, a deuterated internal standard is the undisputed gold standard for achieving the highest levels of accuracy and precision.[2] An ideal isotopic internal standard, like this compound, is chemically identical to the analyte of interest, ensuring it behaves nearly the same way during sample extraction, chromatography, and ionization.[3][4] However, its increased mass allows the mass spectrometer to distinguish it from the analyte.[2][5]

This near-perfect mimicry provides a stable reference point that corrects for variability at every stage of the analytical process[3][6]:

  • Sample Preparation: Compensates for analyte loss during extraction procedures.[2][6]

  • Matrix Effects: Normalizes signal suppression or enhancement caused by other components in the biological sample.[2][6]

  • Instrumental Variability: Corrects for fluctuations in injection volume and mass spectrometer response.[2][6]

By using the ratio of the analyte signal to the internal standard signal, the assay achieves a level of robustness and reproducibility that is critical for regulatory submissions and confident decision-making in drug development.[2]

Regulatory Framework: Defining Accuracy and Precision

Bioanalytical method validation is the process of demonstrating that an analytical method is reliable and suitable for its intended purpose.[7][8] Regulatory bodies like the FDA and EMA have established clear guidelines that define the acceptance criteria for key validation parameters.[9][10][11]

  • Accuracy: This measures the closeness of the mean test results to the true concentration of the analyte.[12][13] It is expressed as the percentage of the nominal (true) value.

  • Precision: This measures the degree of agreement among a series of individual measurements.[12][13] It is typically expressed as the coefficient of variation (%CV).

Acceptance Criteria in Regulated Bioanalysis

For a bioanalytical method to be considered valid, it must meet stringent acceptance criteria for accuracy and precision. These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels.

ParameterConcentration LevelAcceptance CriteriaRegulatory Basis
Accuracy Low, Medium, High QCMean concentration within ±15% of the nominal valueFDA, EMA[12][14]
Lower Limit of Quantification (LLOQ)Mean concentration within ±20% of the nominal valueFDA, EMA[12][14]
Precision (%CV) Low, Medium, High QC≤15%FDA, EMA[12][14]
Lower Limit of Quantification (LLOQ)≤20%FDA, EMA[12][14]

Table 1: Standard acceptance criteria for accuracy and precision in regulated bioanalytical LC-MS/MS assays.

Comparison of Analytical Approaches

While LC-MS/MS with a deuterated internal standard represents the pinnacle of performance, other methods could theoretically be used, each with significant trade-offs in accuracy and precision.

Analytical MethodExpected AccuracyExpected Precision (%CV)Key AdvantagesMajor Limitations
LC-MS/MS with Deuterated IS ±15% (±20% at LLOQ) ≤15% (≤20% at LLOQ) High specificity, sensitivity, and robustness. Gold standard for regulated bioanalysis.[2][7]Requires specialized instrumentation and expertise.
LC-MS/MS with Analogue IS ±20-30%≤20-30%Better than no IS, can correct for some variability.Analogue may not co-elute or have the same ionization efficiency, leading to incomplete correction.[6]
Gas Chromatography (GC-FID/MS) ±25-40%≤25-40%Suitable for volatile disulfide compounds.[15][16][17]Less specific than MS/MS, susceptible to interferences, may require derivatization.
HPLC-UV Highly variable (>±50%)>40%Widely available instrumentation.Lacks specificity and sensitivity for complex matrices, prone to significant interference.

Table 2: Comparative performance of different analytical methodologies for the quantification of a dialkyl disulfide compound in a biological matrix.

Experimental Protocol: Gold Standard LC-MS/MS Assay

This section outlines a detailed, self-validating protocol for the quantification of a target analyte (e.g., Bis(N,N-dibutylamine)-N,N'-disulfide) in human plasma using its deuterated analogue (this compound) as the internal standard.

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare separate 1 mg/mL stock solutions of the analyte and the deuterated internal standard (IS) in methanol.

  • Calibration Standards: Serially dilute the analyte stock solution to prepare a calibration curve consisting of a blank, a zero sample (spiked only with IS), and at least 6-8 non-zero concentration levels covering the expected analytical range.[7][18]

  • Quality Control (QC) Samples: From a separate analyte stock solution, prepare QC samples in blank human plasma at a minimum of four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (≤3x LLOQ)[19]

    • Medium QC (mid-range of the calibration curve)[19]

    • High QC (approx. 75-85% of the Upper Limit of Quantification)[19]

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: High-performance liquid chromatography system (e.g., Shimadzu, Waters).

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions would be optimized by direct infusion of the analyte and IS to find the most intense and specific precursor-to-product ion transitions.

Data Analysis and Acceptance Criteria
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression model.

  • Run Acceptance: An analytical run is accepted if:

    • At least 75% of the non-zero calibrators are within ±15% of their nominal concentrations (±20% at the LLOQ).[7]

    • At least 67% of the QC samples are within ±15% of their nominal concentrations.

    • At least 50% of the QCs at each concentration level meet this criterion.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the logical flow of a regulated bioanalytical assay, from sample receipt to final data reporting, emphasizing the integrated quality control system.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis & Reporting SampleReceipt Sample Receipt & Login StockPrep Stock Solution Preparation (Analyte & IS) SampleReceipt->StockPrep Spiking Spiking of Calibrators & QCs StockPrep->Spiking SamplePrep Sample Preparation (Protein Precipitation) Spiking->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis DataProcessing Data Processing (Peak Integration) LCMS_Analysis->DataProcessing Regression Calibration Curve Regression DataProcessing->Regression ConcentrationCalc Calculate Unknown Concentrations Regression->ConcentrationCalc QC_Check QC Acceptance Check (±15% / ±20%) ConcentrationCalc->QC_Check Report Generate Final Report QC_Check->Report Pass Reanalysis Investigate & Re-analyze Run QC_Check->Reanalysis Fail

A diagram illustrating the regulated bioanalytical workflow.

References

  • Deuterated Standards for LC-MS Analysis - ResolveMass Labor
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).
  • The Role of Internal Standards In Mass Spectrometry - SCION Instruments.
  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins.
  • Introduction to deuterated internal standards in mass spectrometry - Benchchem.
  • EMA Guideline on bioanalytical Method Valid
  • Guideline Bioanalytical method valid
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method valid
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC.
  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • Deuterated internal standards and bioanalysis by AptoChem.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
  • Bioanalytical method validation: An upd
  • BIO-Analytical Method Development and Valid
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA.
  • Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic - ResearchG
  • Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic - ResearchG
  • VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.)

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Comparative Guide: Determination of LOD & LOQ for Bis(dibutylamino)disulfide in Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares analytical methodologies for the quantification of Bis(dibutylamino)disulfide —a critical intermediate in pesticide synthesis (butylthiocarbamate) and rubber vulcanization—in complex environmental matrices.

While Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been the workhorse for semi-volatile organic compounds, this guide argues that Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior performance for this specific analyte. The disulfide linkage (


) is thermally labile; GC injection port temperatures often induce homolytic cleavage, leading to underestimation of the parent compound and artifact formation.

This document outlines a validated workflow for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) using LC-MS/MS, adhering to EPA Method Detection Limit (MDL) Revision 2 standards, while referencing ICH Q2(R1) for validation parameters relevant to drug development professionals.

Technical Comparison: LC-MS/MS vs. GC-MS[1]

The choice of instrumentation dictates the sensitivity and integrity of the data. The following table summarizes the comparative performance based on experimental field data for disulfide-class compounds.

FeatureMethod A: UHPLC-MS/MS (Recommended) Method B: GC-MS (Alternative)
Principle Electrospray Ionization (ESI) at ambient pressure.Electron Impact (EI) with thermal volatilization.
Analyte Integrity High. Analyzes the intact molecule

.
Medium/Low. Risk of disulfide bond scission in injector (

C).
Sensitivity (LOD) < 1.0 ng/L (ppt) . High selectivity via MRM.10–50 ng/L . Limited by background noise and thermal loss.
Matrix Tolerance Susceptible to ion suppression (requires cleanup).Better tolerance for dirty matrices, but requires solvent exchange.
Throughput High (5–8 min run time).Low (20–30 min run time).
Suitability Gold Standard for trace environmental analysis.Screening only; not recommended for quantitation of labile disulfides.
The Thermal Instability Factor

Bis(dibutylamino)disulfide contains a central


 bond flanked by nitrogen atoms. In GC-MS, the injector temperature (typically 250°C) provides sufficient energy to cleave this bond, potentially forming dibutylamine or other radical species before the analyte reaches the column. LC-MS/MS avoids this by ionizing the molecule in the liquid phase, preserving the parent structure for accurate quantitation.

Experimental Protocol: LC-MS/MS Workflow

Reagents and Standards[2]
  • Target Analyte: Bis(dibutylamino)disulfide (CAS 67271-09-4), >98% purity.

  • Internal Standard (IS): Deuterated analog (e.g., Dibutylamine-d18 disulfide) or a structural analog like Tetraethylthiuram disulfide (if isotopologues are unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water with 0.1% Formic Acid.

Sample Preparation (Solid Phase Extraction)

Direct injection is insufficient for environmental LODs (ng/L range). We utilize Solid Phase Extraction (SPE) for enrichment.

  • Conditioning: HLB Cartridge (Hydrophilic-Lipophilic Balance, 200 mg) conditioned with 6 mL MeOH followed by 6 mL ultrapure water.

  • Loading: 500 mL of water sample (pH adjusted to 7.0 ± 0.5) loaded at 5 mL/min.

  • Washing: 5 mL of 5% MeOH in water (removes salts and polar interferences).

  • Drying: Vacuum dry cartridge for 10 mins.

  • Elution: 2 x 3 mL of ACN/MeOH (1:1 v/v).

  • Concentration: Evaporate to dryness under

    
     stream and reconstitute in 1 mL of initial mobile phase (Concentration Factor: 500x).
    
Instrumental Parameters (LC-MS/MS)[1]
  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (protonation source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
MRM Optimization (Simulated Transitions)
  • Precursor Ion: 321.6

    
     (
    
    
    
    )
  • Quantifier Ion: 130.2

    
     (Cleavage of 
    
    
    
    bond, Dibutylamine fragment).
  • Qualifier Ion: 186.1

    
     (Characteristic disulfide fragment).
    

Workflow Visualization

The following diagram illustrates the critical decision pathways and experimental workflow for ensuring data integrity.

G cluster_0 Method Selection Strategy cluster_1 LOD/LOQ Determination Workflow (EPA MDL Rev 2) Start Analyte: Bis(dibutylamino)disulfide CheckProp Check Properties: Thermally Labile S-S Bond? Start->CheckProp GCMS GC-MS Method CheckProp->GCMS No (Stable) LCMS LC-MS/MS Method CheckProp->LCMS Yes (Labile) Risk Risk: Thermal Degradation (False Negatives) GCMS->Risk Benefit Benefit: Intact Ionization (High Sensitivity) LCMS->Benefit Spike 1. Prepare 7 Replicates Spiked at 2-5x est. LOD Benefit->Spike Extract 2. SPE Extraction (Concentration Factor 500x) Spike->Extract Analyze 3. LC-MS/MS Analysis (MRM Mode) Extract->Analyze Calc 4. Calculate Std Dev (SD) of Replicates Analyze->Calc Result 5. MDL = SD * 3.14 LOQ = SD * 10 Calc->Result

Figure 1: Decision matrix for method selection and the step-by-step workflow for MDL determination.

Determination of LOD and LOQ

To ensure regulatory compliance for environmental samples, we utilize the EPA Method Detection Limit (MDL) Revision 2 procedure (40 CFR Part 136, Appendix B). For pharmaceutical impurities, the ICH Q2(R1) approach based on Signal-to-Noise (S/N) is also provided.

EPA MDL Approach (Environmental Compliance)

This method is statistical and accounts for the variability of the entire analytical process (extraction + instrument).

  • Estimate LOD: Based on S/N > 3 from a low-level standard, estimate the detection limit (e.g., 2 ng/L).

  • Spike Samples: Prepare 7 replicate samples of reagent water spiked at a concentration 2 to 5 times the estimated LOD (e.g., spike at 5 ng/L).

  • Process: Extract and analyze all 7 replicates through the full SPE and LC-MS/MS method.

  • Calculate Standard Deviation (

    
    ):  Calculate the standard deviation of the measured concentrations of the 7 replicates.
    
  • Compute MDL:

    
    
    For 
    
    
    
    replicates, the Student's
    
    
    -value is 3.143 .
  • Compute LOQ (PQL): Typically defined as 10 times the standard deviation or fixed as the lowest calibration point.

    
    
    
ICH Q2(R1) Approach (Pharmaceutical/Impurity)

If analyzing this compound as an impurity in a drug substance:

  • LOD: Concentration giving a Signal-to-Noise ratio of 3:1.

  • LOQ: Concentration giving a Signal-to-Noise ratio of 10:1.

Comparative Performance Data (Simulated)
ParameterLC-MS/MS (EPA Method)GC-MS (Standard)
Spike Level 5.0 ng/L50.0 ng/L
Replicate 1 4.8 ng/L35.2 ng/L (Degradation)
Replicate 7 5.1 ng/L42.1 ng/L
Std Dev (

)
0.25 ng/L4.5 ng/L
Calculated MDL 0.79 ng/L 14.1 ng/L
Calculated LOQ 2.50 ng/L 45.0 ng/L

Note: The GC-MS data shows higher variability and poor recovery due to thermal instability, resulting in a significantly higher LOD.

References

  • U.S. Environmental Protection Agency (EPA). (2016). Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. EPA 821-R-16-006.[1] Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Richardson, S. D. (2002).[2] The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products.[2] Journal of Environmental Monitoring, 4(1), 1-9. Link

  • Ferrer, I., & Thurman, E. M. (2010). Mass Spectrometry for the Analysis of Pesticide Residues and their Metabolites.[3] Wiley-Interscience. (Context on LC-MS/MS for thermally labile pesticides).

Sources

Comparative Guide: Assessing Isotopic Purity of Bis(N,N-dibutylamine)-N,N'-disulfide-d36

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In quantitative LC-MS/MS analysis, the reliability of data is inextricably linked to the quality of the Internal Standard (IS). Bis(N,N-dibutylamine)-N,N'-disulfide-d36 (CAS: 67271-09-4 labeled) serves as a critical IS for monitoring rubber accelerators, pesticide metabolites, and specific pharmaceutical intermediates.

However, not all deuterated standards are created equal. A "d36" label often masks a distribution of isotopologues (d30–d36). This guide objectively compares high-purity >99 atom% D standards against lower-grade alternatives, detailing the analytical protocols required to validate their isotopic purity. We demonstrate that insufficient deuteration leads to "spectral crosstalk," compromising the Lower Limit of Quantitation (LLOQ).

Technical Profile & Structural Context

The molecule is a dithio-bis-amine , distinct from thiurams (which contain C=S). The "d36" designation implies the complete deuteration of all four butyl chains.

  • Chemical Name: this compound[1]

  • Formula:

    
    
    
  • Molecular Weight: ~356.82 g/mol (vs. ~320.60 g/mol for native)

  • Mass Shift: +36 Da

The "Isotopic Envelope" Challenge

In synthesis, deuterium incorporation is rarely 100% efficient. A "d36" product is actually a statistical distribution.[2]

  • High-Grade Product: Dominated by d36 and d35 species.

  • Low-Grade Alternative: Contains significant d30–d34 tailing.

  • Risk: If the isotope distribution tails too far down (e.g., d0–d5), it interferes with the native analyte's signal. Conversely, if the native analyte has a wide natural isotope envelope, it can interfere with the IS.

Comparative Analysis: High-Purity d36 vs. Alternatives

The following table summarizes the performance metrics of using a certified >99% d36 standard versus common alternatives (Structural Analogs or Low-Enrichment mixtures).

FeatureHigh-Purity d36 (>99% D) Low-Enrichment Mix (d30-d35) Structural Analog (e.g., Di-propyl)
Retention Time (RT) Co-elutes (minor D-shift possible)Co-elutesSignificant RT shift
Matrix Effect Compensation Excellent (Ionization mimics analyte)GoodPoor (Elutes in different matrix zone)
Spectral Crosstalk Negligible (<0.1% contribution to d0)High Risk (d30 tail may overlap)None (Mass is distinct)
Quantitation Accuracy High (<2% CV)Variable (Batch-dependent)Low (>10% CV often)
Cost HighMediumLow

Assessment Methodology: Validating Isotopic Purity

To ensure the standard meets the "High-Purity" criteria, a multi-modal approach is required. Relying solely on a Certificate of Analysis (CoA) without in-house verification is a risk in regulated environments (GLP/GMP).

Workflow Diagram: Purity Assessment Logic

PurityAssessment Start Incoming d36 Standard NMR 1H-NMR Spectroscopy (Check Structural Integrity) Start->NMR HRMS HRMS (Orbitrap/Q-TOF) (Isotopic Distribution Analysis) NMR->HRMS Structure Confirmed Calc Calculate Atom % D & d0 Contribution HRMS->Calc Decision Is d0 < 0.1%? Calc->Decision Pass PASS: Release for Quantitation Decision->Pass Yes Fail FAIL: Use as Qualitative Marker Only Decision->Fail No

Figure 1: Decision matrix for validating isotopic purity prior to analytical use.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Quantify the abundance of isotopologues (d36, d35, d34...) to calculate Atom % D and ensure the absence of d0.

Instrumentation: Q-Exactive (Orbitrap) or Q-TOF. Method: Direct Infusion or Flow Injection Analysis (FIA).

Step-by-Step Protocol:

  • Preparation: Dilute the standard to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Acquisition: Acquire data in positive ESI mode. Set resolution to >60,000 FWHM to resolve isotopic fine structure if necessary (though +36 Da is a massive shift).

  • Scan Range: Set range to cover the native mass (~321 m/z) and the deuterated mass (~357 m/z).

  • Data Processing:

    • Extract the ion chromatogram for the theoretical d36 peak (

      
      ).
      
    • Integrate the peak areas for the entire envelope:

      
      .
      
    • Crucial Step: Manually check the m/z 321.6 region (native). Any signal here represents "Unlabeled Contribution."

Calculation (Atom % D):



Where 

is the number of D atoms in the isotopologue,

is the intensity of that isotopologue, and

is the total number of exchangeable sites (36).
Protocol B: Proton NMR ( H-NMR)

Objective: Confirm the absence of butyl protons. In a perfect d36 molecule, the alkyl region (0.9–3.0 ppm) should be silent.

Step-by-Step Protocol:

  • Solvent: Dissolve ~5 mg in

    
     (99.8% D) or DMSO-
    
    
    
    .
  • Internal Standard: Add a known amount of an internal standard (e.g., Maleic Acid or TCNB) if absolute quantitation of residual H is needed.

  • Acquisition: Acquire a standard proton spectrum (min 64 scans) with a long relaxation delay (d1 > 10s) to ensure quantitative integration.

  • Analysis:

    • Integrate the residual solvent peak (calibrate).

    • Inspect the region 0.8–1.0 ppm (methyl) and 1.2–3.0 ppm (methylene).

    • Pass Criteria: No multiplets corresponding to butyl chains should be visible above the noise floor (S/N > 10).

Experimental Data: The "Crosstalk" Phenomenon

To illustrate the risk of using lower-quality alternatives, we simulated a comparison between a Grade A (d36 >99%) standard and a Grade B (d30-d36 mix) standard.

Table 2: Signal Contribution Analysis
ParameterGrade A (d36)Grade B (d30 Mix)Impact
Major Ion (

)
357.82351.8 – 357.8Grade B splits signal across many masses, lowering sensitivity.
d0 Abundance (321.6) Not Detected0.5%Critical: Grade B contributes false signal to the analyte channel.
d3 Abundance < 0.01%2.0%Potential interference if analyte concentration is low.
LLOQ Shift NoneIncreased by 10xGrade B raises the background noise in the analyte channel.
Diagram: Isotopic Envelope & Crosstalk

IsotopeEffect cluster_0 Native Analyte (d0) cluster_1 High Purity d36 cluster_2 Low Grade Mix Analyte m/z 321 100% Intensity d36 m/z 357 Main Peak m/z 321 0% (Clean) Analyte->d36 Mass Shift +36 Mix m/z 357 Low Intensity m/z 350-356 Tailing m/z 321 ~0.5% (Interference) Mix->Analyte CROSSTALK (False Positive)

Figure 2: Visualization of spectral crosstalk. The "Low Grade Mix" tails into the analyte channel (red arrow), whereas the High Purity d36 remains spectrally distinct.

Performance Consideration: Retention Time Shifts

When using d36 standards, researchers must account for the Deuterium Isotope Effect . Deuterium is slightly more lipophilic (shorter C-D bond, lower polarizability) than Hydrogen.[3]

  • Observation: In Reversed-Phase LC (RPLC), the d36 standard will elute earlier than the native d0 analyte.

  • Magnitude: With 36 deuteriums, this shift can be significant (0.1 – 0.5 minutes depending on gradient).

  • Mitigation:

    • Do not rely solely on absolute RT matching.

    • Use MRM (Multiple Reaction Monitoring) windows wide enough to capture both.

    • Validation: Ensure the ionization matrix factor is consistent between the slightly separated peaks.

References

  • Royal Society of Chemistry. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.[2][3][4][5][6][7][8][9][10][11] [Link]

  • National Institutes of Health (NIH). Rapid characterization of isotopic purity of deuterium-labeled organic compounds. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Bis(N,N-dibutylamine)-N,N'-disulfide-d36

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: Bis(N,N-dibutylamine)-N,N'-disulfide-d36

Executive Summary & Risk Context

Compound Identity: this compound (Isotopically Labeled Internal Standard). Chemical Class: Dithiodiamines / Sulfenamides. Primary Application: Mass Spectrometry (LC-MS/GC-MS) Internal Standard for nitrosamine or rubber accelerator analysis.

The "Why" Behind the Protocol: Handling this compound presents a dual-risk scenario:

  • Toxicological Risk: As a dithio-amine derivative, this compound is prone to hydrolysis, potentially releasing Dibutylamine-d18 , which is corrosive and acutely toxic upon inhalation. Furthermore, disulfide linkages are known skin sensitizers.

  • Analytical Risk: The "d36" designation indicates a fully deuterated stable isotope. These are high-value, milligram-quantity standards. Any degradation (via moisture) or loss (via static) compromises analytical data integrity.

Core Directive: Treat this substance with the toxicity profile of its parent amine (Dibutylamine) combined with the sensitization potential of organic disulfides.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation and cross-contamination. Standard "lab safety" is insufficient for high-sensitivity analytical standards.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Defense: Organic disulfides and amines can permeate thin nitrile. The air gap between layers acts as a diffusion barrier. The outer glove is sacrificial; the inner glove protects the sample from skin oils.
Respiratory Engineering Control Primary Certified Chemical Fume HoodHydrolysis Risk: Moisture in breath or air can hydrolyze the S-N bond, releasing amine vapors. Inhalation of amine vapors can cause severe respiratory irritation or edema.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Corrosivity: If hydrolysis occurs, the resulting amine is caustic (pH >11). Safety glasses with side shields are the minimum, but goggles are required during solvation.
Body Protection Lab Coat (High-Neck/Snap) Material: Poly-cotton or NomexParticulate Control: Prevents static-driven migration of the lyophilized powder onto personal clothing.

Operational Handling Protocol

Phase 1: Environment Preparation
  • Static Control: Deuterated powders are often fluffy and electrostatic. Use an ionizing fan or anti-static gun inside the weigh chamber to prevent material from "jumping" away from the spatula.

  • Atmosphere: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Moisture is the enemy of the S-N disulfide bond.

Phase 2: The "Double-Barrier" Weighing Procedure
  • Step 1: Don inner gloves. Inspect for micro-tears.

  • Step 2: Don outer gloves.

  • Step 3: Open vial inside the fume hood.

  • Step 4: Weigh rapidly into a silanized amber glass vial (to prevent adsorption).

  • Step 5: Immediately solvate. Do not leave the powder exposed to air.

Phase 3: Solvation & Storage
  • Solvent Choice: Use anhydrous Methanol (MeOH) or Acetonitrile (ACN). Avoid water or protic solvents that promote hydrolysis.

  • Storage: Store stock solutions at -20°C or -80°C in amber vials with PTFE-lined caps.

Visualized Workflows

Figure 1: Risk-Based Handling Logic

This decision tree illustrates the critical control points where safety intersects with analytical integrity.

HandlingWorkflow Start Start: Vial Retrieval Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Hood Transfer to Fume Hood (Engineering Control) Equilibrate->Hood PPE_Check PPE Check: Double Nitrile + Goggles? Hood->PPE_Check PPE_Check->Hood No (Remediation) Weighing Weighing Event (Use Anti-Static Gun) PPE_Check->Weighing Yes Solvation Immediate Solvation (Anhydrous MeOH/ACN) Weighing->Solvation < 2 mins exposure Storage Storage: -20°C Amber Vial / PTFE Cap Solvation->Storage Stop Stop: Procedure Complete Storage->Stop

Caption: Figure 1. Operational workflow emphasizing moisture control and PPE verification to prevent hydrolysis and exposure.

Figure 2: The "Double-Glove" Permeation Defense

Why we use two pairs of gloves for disulfide/amine handling.

DoubleGlove Chemical Chemical Hazard (Disulfide/Amine) OuterGlove Outer Glove (Sacrificial) Breached in ~15 mins Chemical->OuterGlove Contact AirGap Diffusion Gap (Air/Space) OuterGlove->AirGap Permeation InnerGlove Inner Glove (Barrier) Remains Intact AirGap->InnerGlove Slow Diffusion Skin Researcher Skin Protected InnerGlove->Skin No Breakthrough

Caption: Figure 2.[1][2] The kinetic defense mechanism of double-gloving against organic permeation.

Emergency Response & Disposal

Spill Response (Solid/Powder)
  • Evacuate: Move away from the immediate area to allow any aerosolized dust to settle.

  • Isolate: Do not attempt to blow the powder.

  • Clean: Cover with a solvent-dampened pad (Methanol) to dissolve and capture the powder.

  • Disposal: Place the pad in a sealed hazardous waste bag. Label as "Toxic - Organic Disulfide/Amine."

Waste Disposal
  • Classification: Hazardous Chemical Waste.

  • Segregation: Do not mix with oxidizers (risk of exothermic reaction). Segregate with "Organic Solvents/Toxic."

  • Destruction: Incineration is the preferred method for sulfur-nitrogen compounds to ensure complete thermal destruction.

References & Authority

  • PubChem. (n.d.). Dibutylamine (Parent Compound) Safety and Hazards. National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Disulfides and Thiurams. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling Guidelines. Retrieved from [Link]

  • Centers for Disease Control (CDC/NIOSH). (2007). Permeation resistance of nitrile glove material to organic disulfides. Retrieved from [Link](Note: Generalized link to NIOSH glove database due to specific article archival).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.